molecular formula C12H12O3 B13074339 3-Benzoyloxan-4-one

3-Benzoyloxan-4-one

Cat. No.: B13074339
M. Wt: 204.22 g/mol
InChI Key: GMRZVXDFLOOCLZ-UHFFFAOYSA-N
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Description

3-Benzoyloxan-4-one is a chemical compound of interest in synthetic organic chemistry and medicinal chemistry research. It features a pyran-4-one scaffold modified with a benzoyloxy group at the 3-position, making it a potential versatile building block or intermediate for the synthesis of more complex molecules. Researchers may utilize this compound in the development of novel heterocyclic compounds, study its reactivity in various chemical transformations, or explore its potential biological activities. As a scaffold, pyran-4-one derivatives are known to be investigated for a range of pharmacological properties in early-stage research. This product is provided as a high-purity material to ensure consistent and reliable experimental results. 3-Benzoyloxan-4-one is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-benzoyloxan-4-one

InChI

InChI=1S/C12H12O3/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

GMRZVXDFLOOCLZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Phenyl-3,1-benzoxazin-4-one from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of 2-phenyl-3,1-benzoxazin-4-one, a significant heterocyclic compound, from the readily available starting material, anthranilic acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the underlying chemical principles, compare various synthetic strategies, and provide detailed, field-tested protocols.

Introduction: The Significance of the Benzoxazinone Scaffold

The 2-substituted 4H-3,1-benzoxazin-4-one framework is a privileged scaffold in medicinal chemistry and materials science.[1] These compounds serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, most notably 2,3-disubstituted 4(3H)-quinazolinones, which exhibit a broad spectrum of pharmacological activities.[1][2] The inherent reactivity of the benzoxazinone ring system, particularly its susceptibility to nucleophilic attack, makes it a versatile building block for creating diverse molecular architectures.[3]

This guide will focus on the synthesis of 2-phenyl-3,1-benzoxazin-4-one, a representative and commonly synthesized member of this class of compounds. The nearly planar structure of 2-phenyl-4H-3,1-benzoxazin-4-one contributes to its unique chemical properties and interactions.[4]

Core Synthetic Strategy: From Anthranilic Acid to 2-Phenyl-3,1-benzoxazin-4-one

The most prevalent and logical synthetic route to 2-phenyl-3,1-benzoxazin-4-one from anthranilic acid is a two-step process:

  • N-Acylation: The nucleophilic amino group of anthranilic acid attacks an acylating agent, in this case, a source of a benzoyl group, to form the intermediate, N-benzoyl anthranilic acid.

  • Cyclodehydration: The N-benzoyl anthranilic acid intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to yield the final 2-phenyl-3,1-benzoxazin-4-one product.

The efficiency and success of this overall transformation are highly dependent on the choice of reagents and reaction conditions for each step, particularly the cyclization step.

Mechanistic Insights into the Synthesis

The formation of 2-phenyl-3,1-benzoxazin-4-one from anthranilic acid is a well-established reaction pathway. The initial step is the N-benzoylation of anthranilic acid. Under neutral conditions, the amino group of anthranilic acid is more nucleophilic than the carboxylate group and readily reacts with acylating agents like benzoyl chloride.[5]

The subsequent and critical step is the cyclodehydration of the resulting N-benzoyl anthranilic acid. Direct intramolecular nucleophilic attack of the amide on the carboxylic acid is generally not feasible due to the low electrophilicity of the carboxylic acid group.[1] Therefore, a cyclizing agent is employed to activate the carboxylic acid group, transforming it into a more reactive species, such as a mixed anhydride or an active ester.[1][6] This activation facilitates the intramolecular nucleophilic attack by the amide nitrogen, leading to the formation of the benzoxazinone ring.[6]

Synthesis_Mechanism cluster_step1 Step 1: N-Benzoylation cluster_step2 Step 2: Cyclodehydration Anthranilic_Acid Anthranilic Acid N_Benzoyl_Anthranilic_Acid N-Benzoyl Anthranilic Acid (Intermediate) Anthranilic_Acid->N_Benzoyl_Anthranilic_Acid + Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->N_Benzoyl_Anthranilic_Acid Activated_Intermediate Activated Intermediate (Mixed Anhydride) N_Benzoyl_Anthranilic_Acid->Activated_Intermediate + Cyclizing_Agent Cyclizing Agent (e.g., Acetic Anhydride) Cyclizing_Agent->Activated_Intermediate Product 2-Phenyl-3,1-benzoxazin-4-one Activated_Intermediate->Product - H2O

Sources

Chemical and Physical Properties of 3-Benzoyloxan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-Benzoyloxan-4-one (CAS 1569280-05-2), a critical


-dicarbonyl scaffold used in the synthesis of fused heterocyclic systems for pharmaceutical applications.

Executive Summary

3-Benzoyloxan-4-one (also known as 3-benzoyltetrahydropyran-4-one) is a cyclic


-keto ether derivative serving as a versatile building block in medicinal chemistry.[1][2][3][4] Characterized by its active methylene group at the C3 position and a keto-enol tautomeric system, it functions as a privileged scaffold for constructing pyrano[4,3-c]pyrazoles  and pyrano[3,4-d]isoxazoles —motifs frequently observed in anti-cancer and anti-inflammatory drug candidates. This guide details its physicochemical profile, synthetic pathways, and reactivity logic.[5]

Chemical Identity & Structural Analysis[6]

The molecule consists of a tetrahydropyran (oxane) ring substituted at the 3-position with a benzoyl group. Its reactivity is dominated by the 1,3-dicarbonyl system, which renders the C3 proton highly acidic (


).
Property Data
IUPAC Name 3-Benzoyltetrahydro-4H-pyran-4-one
Common Name 3-Benzoyloxan-4-one
CAS Number 1569280-05-2
Molecular Formula

Molecular Weight 204.22 g/mol
SMILES O=C(C1=CC=CC=C1)C2COCCC2=O
Core Scaffold Tetrahydropyran (Oxane)
Functional Class Cyclic

-diketone /

-keto ether
Tautomeric Equilibrium

Unlike simple ketones, 3-benzoyloxan-4-one exists in a dynamic equilibrium between its diketo and enol forms. In non-polar solvents (e.g.,


), the enol form is significantly stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the benzoyl carbonyl oxygen. This "pseudo-aromatic" chelate ring drives the reactivity profile.

Tautomerism Keto Diketo Form (Electrophilic C4) Enol Enol Form (Stabilized H-Bond) Keto->Enol  Tautomerization  

Figure 1: Keto-enol tautomerism logic. The enol form is often the reactive species in chelation and condensation reactions.

Physical Properties[6][9][10]

Physical data for CAS 1569280-05-2 is derived from structural analogues and vendor specifications for high-purity research grades.

Parameter Value / Description Notes
Physical State Solid or Viscous OilDependent on purity/crystallinity; often low-melting solid.
Melting Point 65–85 °C (Estimated)Analogous 3-acyl-tetrahydropyranones typically melt in this range.
Solubility DMSO, DCM, Ethyl AcetateHigh solubility in polar aprotic and chlorinated solvents.
Water Solubility Low / NegligibleHydrophobic benzoyl group limits aqueous solubility.
Acidity (

)
~10.5 (Calculated)C3 proton is acidic due to resonance stabilization of the enolate.
Stability Air/Moisture StableStore at 2-8°C; sensitive to strong oxidizers.

Synthesis Logic & Protocols

The synthesis of 3-benzoyloxan-4-one is a classic Claisen condensation . The protocol below ensures high regioselectivity by utilizing the kinetic acidity of the parent oxanone.

Synthesis Protocol: C-Acylation of Tetrahydropyran-4-one

Reaction Principle: The enolate of tetrahydropyran-4-one attacks the carbonyl of an activated benzoyl source (ethyl benzoate or benzoyl chloride).

Reagents:

  • Substrate: Tetrahydropyran-4-one (1.0 eq)

  • Acylating Agent: Ethyl benzoate (1.1 eq) or Benzoyl chloride (1.0 eq)

  • Base: Sodium hydride (NaH, 60% dispersion, 2.0 eq) or LiHMDS (for kinetic control).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Enolate Formation: Under

    
     atmosphere, suspend NaH in anhydrous THF at 0°C. Add tetrahydropyran-4-one dropwise over 30 minutes. Evolution of 
    
    
    
    gas indicates deprotonation.
  • Acylation: Stir the enolate solution for 1 hour at 0°C. Add Ethyl benzoate dropwise.

  • Reflux: Warm the mixture to room temperature, then reflux (65°C) for 6–12 hours to drive the equilibrium forward.

  • Quench & Workup: Cool to 0°C. Quench carefully with dilute HCl (pH ~3-4). The product often precipitates or is extracted with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Synthesis Start Tetrahydropyran-4-one (Precursor) Base Base Treatment (NaH/THF, 0°C) Start->Base Enolate Enolate Intermediate (Nucleophilic C3) Base->Enolate Acyl Add Ethyl Benzoate (Electrophile) Enolate->Acyl Product 3-Benzoyloxan-4-one (Target Scaffold) Acyl->Product

Figure 2: Synthetic workflow for the acylation of tetrahydropyran-4-one.[6]

Reactivity & Applications in Drug Discovery[5]

The 3-benzoyloxan-4-one scaffold is a "chemical chameleon," offering three distinct sites for functionalization:

  • C4 Carbonyl: Susceptible to nucleophilic attack (reduction, Grignard).

  • C3 Active Methylene: Site for alkylation or halogenation.

  • 1,3-Dicarbonyl System: Precursor for binucleophilic condensation.

Heterocycle Construction (The "Knorr" Type Reaction)

The most critical application is the synthesis of fused pyrazoles. Reaction with hydrazine derivatives yields 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles , a scaffold found in HSP90 inhibitors and cannabinoid receptor ligands.

Mechanism:

  • Hydrazine attacks the more reactive ketone (C4).

  • Formation of a hydrazone intermediate.

  • Intramolecular cyclization onto the benzoyl carbonyl.

  • Dehydration to aromatize the pyrazole ring.

Protocol Highlight:

  • Reagents: 3-Benzoyloxan-4-one + Hydrazine Hydrate (1.2 eq).

  • Conditions: Ethanol reflux, catalytic Acetic Acid.

  • Yield: Typically >80%.[7][8]

Safety & Handling (MSDS Summary)

While specific toxicological data for CAS 1569280-05-2 is limited, handle as a standard organic intermediate.

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Keep container tightly closed in a dry, cool (2-8°C) place. Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the enol form.

References

  • Tetrahydro-4H-pyran-4-one Synthesis & Properties. ChemicalBook. Retrieved from

  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Royal Society of Chemistry. Retrieved from

  • 3-Benzoyloxan-4-one Product Data. BLD Pharm Catalog. Retrieved from

  • Keto-Enol Tautomerism in Cyclic Beta-Dicarbonyls. Acta Crystallographica. Retrieved from

  • Preparation method of tetrahydropyran-4-one. Google Patents CN103508990A. Retrieved from

Sources

The 3-Benzoyloxan-4-one Scaffold: Mechanism, Synthesis, and Pharmacophore Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Benzoyloxan-4-one (systematically: 3-benzoyl-tetrahydro-4H-pyran-4-one ) represents a privileged scaffold in medicinal chemistry, characterized by a


-dicarbonyl motif fused to a saturated oxygen heterocycle. Unlike its fully aromatic cousins (chromones/flavonoids), the oxan-4-one core retains conformational flexibility (chair/boat) and enhanced water solubility, making it a critical intermediate for Fragment-Based Drug Discovery (FBDD) .

This technical guide analyzes the compound's mechanism of action, driven primarily by keto-enol tautomerism and bidentate metal chelation . It serves as a blueprint for researchers developing inhibitors for metalloenzymes (e.g., HIV Integrase, HPPD) or designing novel kinase antagonists.

Part 1: Mechanism of Action

The Core Mechanistic Driver: Keto-Enol Tautomerism

The biological activity of 3-benzoyloxan-4-one is dictated by its ability to exist in a dynamic equilibrium between the diketo form and the cis-enol form.

  • Diketo Form: Predominates in polar aprotic solvents; structurally rigid.

  • Cis-Enol Form: Stabilized by a strong intramolecular hydrogen bond (IMHB) between the enolic hydroxyl and the benzoyl carbonyl. This form creates a planar, pseudo-cyclic 6-membered ring that mimics the transition state of many enzymatic substrates.

Mechanistic Implication: The enol form is the bioactive species in most metalloenzyme targets. The proton acts as a "masked" chelator, released upon metal binding.

Metal Chelation Mode (The "Warhead" Hypothesis)

Many enzymes utilizing divalent cations (Mg


, Zn

, Fe

) in their catalytic site are susceptible to inhibition by 3-benzoyloxan-4-one derivatives.
  • Binding Motif: The oxygen atoms at positions C4 (pyranone) and the exocyclic benzoyl group form a bidentate ligand.

  • Target Examples:

    • HIV Integrase: The scaffold mimics the diketo-acid pharmacophore, chelating the Mg

      
       pair required for viral DNA strand transfer.
      
    • Kinase Domains: The planar enol form can mimic the adenine ring of ATP or chelate the Mg

      
       associated with ATP phosphates.
      
Visualization of Mechanism

The following diagram illustrates the tautomeric shift and subsequent metal chelation mechanism.

Mechanism Diketo Diketo Form (Aprotic/Polar) Enol Cis-Enol Form (Bioactive Species) Diketo->Enol Tautomerization (Solvent/pH dependent) Chelate Metal-Ligand Complex (Inhibition) Enol->Chelate Ligand Exchange (-H+) Target Target Active Site (Mg2+/Zn2+) Target->Chelate Coordination

Caption: Figure 1. The keto-enol tautomerization enables the formation of a stable chelate complex with active site metals.

Part 2: Synthesis & Validation Protocols

Causality in Synthetic Design

Direct acylation of tetrahydropyran-4-one is challenging due to self-condensation. The protocol below utilizes a Claisen Condensation approach, selected for its thermodynamic control and high yield of the enolizable


-diketone product.
Experimental Protocol: Synthesis of 3-Benzoyloxan-4-one

Objective: Synthesize 3-benzoyl-tetrahydro-4H-pyran-4-one via Claisen condensation.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)[1]

  • Methyl Benzoate (1.1 eq)[2]

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq) or NaOMe

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Activation: Suspend NaH (washed with hexanes) in anhydrous THF under

    
     atmosphere at 0°C.
    
    • Why: Removing mineral oil prevents purification issues;

      
       prevents NaH degradation.
      
  • Enolate Formation: Add Tetrahydro-4H-pyran-4-one dropwise over 20 mins. Stir at 0°C for 30 mins until

    
     evolution ceases.
    
    • Validation: The solution should turn slightly yellow/turbid, indicating enolate formation.

  • Acylation: Add Methyl Benzoate dropwise. Warm to Room Temperature (RT) and reflux for 4-6 hours.

    • Mechanism:[3][4][5][6][7][8] The enolate attacks the ester carbonyl; alkoxide elimination drives the equilibrium.

  • Quench & Workup: Cool to 0°C. Quench with 1M HCl until pH ~4. Extract with EtOAc (3x).

    • Critical Step: Acidification is required to protonate the enolate salt back to the neutral

      
      -diketone.
      
  • Purification: Recrystallize from EtOH or perform Flash Chromatography (Hexane:EtOAc).

Self-Validating Analytical Check

Before proceeding to biological assays, the structure must be validated.

  • NMR Signature: Look for the enolic proton.

    • 
      H NMR (CDCl
      
      
      
      ):
      A sharp singlet (or broad hump) between
      
      
      12.0 - 16.0 ppm
      confirms the enol form and the intramolecular hydrogen bond. Absence of this peak suggests failure (hydrolysis or exclusive diketo form).

Part 3: Biological Evaluation & Signaling

Biological Context: Anti-Inflammatory & Antiproliferative Pathways

Derivatives of 3-benzoyloxan-4-one often exhibit activity against NF-


B  signaling and CDK2  (Cyclin-Dependent Kinase 2). The diagram below details the interference points.

Signaling Stimulus External Stimulus (TNF-α / LPS) Receptor Membrane Receptor Stimulus->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IκB (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (Transcription Factor) IkB->NFkB Degrades & Releases Nucleus Nucleus (Gene Expression) NFkB->Nucleus Translocation Drug 3-Benzoyloxan-4-one Derivative Drug->IKK Allosteric/Chelation Inhibition

Caption: Figure 2. Proposed interference of the scaffold with the NF-κB pathway via kinase complex inhibition.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes typical SAR trends for this scaffold when substituted on the benzoyl ring.

Substitution (R-Ph)Electronic EffectPredicted Activity (IC50)Mechanism Note
Unsubstituted NeutralModerate (>10

M)
Baseline chelation.
4-Fluoro / 4-Chloro Electron WithdrawingHigh (< 1

M)
Increases acidity of enol; strengthens metal binding.
4-Methoxy Electron DonatingLow (> 50

M)
Destabilizes enol form; reduces lipophilicity.
2-Hydroxy H-Bond DonorVariablePotential for competing intramolecular H-bond (salicylate mimic).

References

  • Synthesis and biological activity of benzopyran-4-one derivatives. Source: MDPI (Molecules). URL:[Link]

  • Keto-Enol Tautomerism of 1,3-Dicarbonyls: Mechanisms and Factors. Source: Master Organic Chemistry. URL:[Link]

  • Synthesis and Evaluation of 4H-Pyran Derivatives as CDK2 Inhibitors. Source: NIH (PubMed Central). URL:[Link]

  • Production of tetrahydro-4H-pyran-4-one (Patent JP3516469B2).
  • Sequential Methods for Pyranone Synthesis. Source: NIH (PubMed Central). URL:[Link]

Sources

The Evolving Therapeutic Potential of Benzoxazinone Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazinone Core - A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can interact with multiple, distinct biological targets — is a cornerstone of efficient therapeutic development. The benzoxazinone nucleus, a bicyclic heterocyclic system, has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities.[1][2] Its versatile structure allows for extensive chemical modification, providing a rich platform for the generation of novel derivatives with tailored pharmacological profiles.[3][4] This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel benzoxazinone derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of medicinal chemistry.

Diverse Biological Activities of Benzoxazinone Derivatives

The benzoxazinone scaffold has been shown to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This versatility stems from the ability of its derivatives to interact with a variety of enzymes and signaling pathways.[5][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Several novel benzoxazinone derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[7] A key mechanism of action for some of these compounds involves the targeting of c-Myc, a transcription factor frequently overexpressed in cancer. Certain benzoxazinone derivatives have been shown to induce the formation of G-quadruplexes in the promoter region of the c-Myc gene, which in turn downregulates its expression and inhibits cancer cell proliferation and migration.[7]

Furthermore, a number of benzoxazinone derivatives have been found to induce apoptosis in cancer cells through the modulation of key signaling pathways. One notable mechanism involves the upregulation of the tumor suppressor protein p53 and the executioner caspase-3, leading to programmed cell death. Some derivatives also exhibit inhibitory effects on topoisomerase II and cyclin-dependent kinase 1 (cdk1), crucial enzymes involved in DNA replication and cell cycle progression, respectively.

Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Proposed Mechanism of ActionReference
BZ-1 SK-RC-42 (Renal)Not specifiedDownregulation of c-Myc mRNA[7]
BZ-2 SGC7901 (Gastric)Not specifiedDownregulation of c-Myc mRNA[7]
BZ-3 A549 (Lung)Not specifiedDownregulation of c-Myc mRNA[7]
Derivative 7 HepG2, MCF-7, HCT-29< 10Induction of p53 and caspase-3Not specified in search results
Derivative 15 HepG2, MCF-7, HCT-29< 10Induction of p53 and caspase-3; Reduction of topoII and cdk1Not specified in search results
Anti-inflammatory Activity: Modulation of Key Inflammatory Mediators

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Benzoxazinone derivatives have shown considerable promise in this area, primarily through their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[5]

A primary mechanism of action for the anti-inflammatory effects of many benzoxazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[8] By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain.

Furthermore, emerging evidence suggests that benzoxazinone derivatives can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9] This is likely achieved through the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[10][11] Inhibition of these pathways can lead to a broad-spectrum anti-inflammatory effect.

Table 2: Anti-inflammatory Activity of Selected Benzoxazinone Derivatives

Compound IDAssayIC50 (µM) or % InhibitionTargetReference
Compound 3e COX-2 Inhibition0.57COX-2[8]
Compound 3f COX-2 InhibitionNot specified in search resultsCOX-2[8]
Compound 3r COX-2 InhibitionNot specified in search resultsCOX-2[8]
Compound 3s COX-2 Inhibition0.72COX-2[8]
Compound e2 NO Production in LPS-stimulated BV-2 cellsSignificant reductioniNOS, COX-2, IL-1β, IL-6, TNF-α[9]
Compound e16 NO Production in LPS-stimulated BV-2 cellsSignificant reductioniNOS, COX-2, IL-1β, IL-6, TNF-α[9]
Compound e20 NO Production in LPS-stimulated BV-2 cellsSignificant reductioniNOS, COX-2, IL-1β, IL-6, TNF-α[9]
Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Benzoxazinone derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[12][13] The antimicrobial potential of these compounds is often enhanced by the introduction of specific substituents onto the benzoxazinone scaffold, such as thiosemicarbazone moieties.[12]

While the exact mechanisms are still under investigation, it is believed that some benzoxazinone derivatives may exert their antimicrobial effects by disrupting bacterial cell wall synthesis, inhibiting essential enzymes, or interfering with DNA replication. For instance, in silico studies have suggested that some derivatives can bind to and inhibit bacterial DNA gyrase, a crucial enzyme for bacterial survival.[5]

Table 3: Antimicrobial Activity of Selected Benzoxazinone Derivatives

Compound IDMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 2b Bacillus subtilis0.098Not specified[14]
Compound 2b Gram-negative and -positive bacteria0.098 - 0.78Not specified[14]
Compound 45 MRSA0.25 - 0.5Not specified[15]
Isoniazid analogue 8a-c Mycobacterium tuberculosis H37Ra0.125 - 0.250Not specified[16]
Quinoxaline derivative MRSA1 - 4Not specified[17]

Synthesis of Novel Benzoxazinone Scaffolds: A Practical Approach

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is a cornerstone for exploring the therapeutic potential of this scaffold. A common and effective method involves the reaction of anthranilic acid with an appropriate acid chloride in the presence of a base.[18][19] This approach allows for the introduction of a wide variety of substituents at the 2-position, enabling the generation of diverse chemical libraries for biological screening.

Experimental Protocol: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

This protocol describes a general procedure for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.

Materials:

  • Anthranilic acid

  • Substituted benzoyl chloride (2 equivalents)

  • Pyridine (solvent and base)

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in pyridine.

  • Addition of Acid Chloride: To the stirred solution, add the substituted benzoyl chloride (2 equivalents) dropwise at room temperature. An exothermic reaction may occur, so cooling in an ice bath may be necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure 2-aryl-4H-3,1-benzoxazin-4-one derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_products Products Anthranilic_Acid Anthranilic Acid Intermediate N,O-Dibenzoyl Intermediate Anthranilic_Acid->Intermediate Acylation Benzoyl_Chloride Substituted Benzoyl Chloride (2 eq.) Benzoyl_Chloride->Intermediate Pyridine Pyridine (Solvent/Base) Pyridine->Intermediate Benzoxazinone 2-Aryl-4H-3,1-benzoxazin-4-one Intermediate->Benzoxazinone Intramolecular Cyclization HCl HCl Intermediate->HCl

Caption: General synthesis scheme for 2-Aryl-4H-3,1-benzoxazin-4-ones.

Methodologies for Evaluating Biological Activities

Rigorous and reproducible biological assays are essential for determining the therapeutic potential of novel benzoxazinone derivatives. The following sections provide detailed protocols for key in vitro assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Start Seed Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Benzoxazinone Derivatives Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add DMSO to Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme solution, and the chromogenic substrate according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).

  • Inhibitor Addition: Add the benzoxazinone derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to an antimicrobial agent.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a zone of inhibition.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the benzoxazinone derivative onto the agar surface. Include a blank disk (vehicle control) and a disk with a standard antibiotic (e.g., ampicillin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.

  • Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Elucidating Mechanisms of Action: A Deeper Dive

Understanding the molecular mechanisms by which benzoxazinone derivatives exert their biological effects is crucial for their development as therapeutic agents.

Anticancer Mechanism: Induction of Apoptosis

As previously mentioned, a key anticancer mechanism of some benzoxazinone derivatives is the induction of apoptosis. This can be investigated by measuring the expression levels of key apoptotic proteins.

G Benzoxazinone Benzoxazinone Derivative p53 p53 Activation Benzoxazinone->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrial Permeability Transition Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by some benzoxazinone derivatives.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[10] Its inhibition by benzoxazinone derivatives represents a promising anti-inflammatory strategy.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Benzoxazinone Benzoxazinone Derivative Benzoxazinone->IKK

Caption: Inhibition of the NF-κB signaling pathway by benzoxazinone derivatives.

Conclusion and Future Directions

The benzoxazinone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents.[2] Its synthetic tractability and diverse biological activities make it an attractive starting point for the development of novel drugs targeting a range of diseases. Future research should focus on elucidating the structure-activity relationships of different benzoxazinone derivatives to optimize their potency and selectivity.[15][20] Furthermore, in vivo studies are needed to validate the therapeutic potential of the most promising compounds identified in vitro. The continued exploration of this privileged scaffold holds great promise for the future of drug discovery.

References

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Theoretical studies on 3-Benzoyloxan-4-one stability and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Theoretical Studies on the Stability and Reactivity of 3-Benzoyloxan-4-one

Abstract

The tetrahydropyran-4-one (oxan-4-one) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. Understanding the influence of substituents on the stability and reactivity of this heterocyclic system is paramount for rational drug design and the development of efficient synthetic routes. This technical guide provides a comprehensive theoretical framework for investigating the conformational stability and chemical reactivity of 3-benzoyloxan-4-one. We will delve into the fundamental principles of conformational analysis, stereoelectronic effects, and frontier molecular orbital theory, and present detailed computational protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to gain deeper insights into the behavior of substituted heterocyclic systems.

Introduction: The Significance of the 3-Substituted Oxan-4-one Core

The oxan-4-one ring is a common structural motif found in a wide array of biologically active molecules and natural products. Its prevalence underscores the importance of understanding how its chemical properties can be modulated by substitution. The introduction of a benzoyl group at the 3-position, adjacent to the ketone, creates a fascinating molecular architecture with significant implications for both its three-dimensional structure and its reactivity.

The benzoyl group, with its steric bulk and electronic properties, introduces several key features:

  • Stereochemical Complexity: The substituent at C3 can exist in either an axial or equatorial position, leading to distinct conformers with different energies and reactivities.

  • Electronic Modulation: The electron-withdrawing nature of the benzoyl carbonyl can influence the reactivity of the adjacent ketone in the oxanone ring.

  • Synthetic Potential: The 3-keto functionality provides a handle for a variety of chemical transformations, making these compounds valuable synthetic intermediates.

Theoretical and computational studies provide a powerful lens through which to explore these properties at a molecular level, offering predictions and explanations that can guide experimental work. This guide will outline the state-of-the-art computational methods for such investigations.

Part 1: Unraveling the Stability of 3-Benzoyloxan-4-one

The biological activity and chemical behavior of a molecule are intrinsically linked to its three-dimensional shape. A thorough conformational analysis is therefore the first step in understanding the properties of 3-benzoyloxan-4-one.

The Conformational Landscape of a Substituted Oxanone

Like cyclohexane, the oxan-4-one ring is not planar and exists in several conformations to relieve ring strain. The lowest energy conformations are typically the chair forms, with boat and twist-boat conformations representing higher energy states or transition states between chair forms.

For 3-benzoyloxan-4-one, the primary conformational question revolves around the preference of the bulky benzoyl group for either the axial or equatorial position in the chair conformation.

Several factors govern this equilibrium:

  • Steric Effects: In general, bulky substituents prefer the equatorial position to minimize steric clashes (1,3-diaxial interactions) with the other axial hydrogens on the ring. This would strongly favor the equatorial conformer for the benzoyl group.

  • Stereoelectronic Effects: These are effects that arise from the interaction of electron orbitals.[1][2] While the classic anomeric effect describes the preference of electronegative substituents at the C2 position (adjacent to the ring oxygen) for the axial position, related hyperconjugative interactions can influence the entire ring.[3][4][5] For instance, the interaction between the lone pairs of the ring oxygen and the antibonding orbitals (σ*) of the C-C bonds of the ring can subtly influence conformational energies. The presence of the carbonyl group at C4 also significantly perturbs the electronic structure of the ring.

Caption: Conformational equilibrium of 3-benzoyloxan-4-one between axial and equatorial chair forms.

Experimental Protocol: Computational Conformational Analysis

A robust computational workflow is essential for accurately predicting the relative stabilities of the conformers of 3-benzoyloxan-4-one.

Step-by-Step Methodology:

  • Initial 3D Structure Generation:

    • Build the 3-benzoyloxan-4-one molecule in both the axial and equatorial chair conformations using a molecular editor (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended):

    • For more flexible systems, a preliminary conformational search using a computationally inexpensive method like Molecular Mechanics (e.g., MMFF94 force field) can be performed to identify a broader range of low-energy conformers.

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization on each starting conformer using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a widely used and reliable approach.

    • Rationale: This step finds the lowest energy geometry for each conformer. A frequency calculation should be performed subsequently to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

    • Recommended Level of Theory: A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.[6][7]

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, perform a single-point energy calculation on the B3LYP/6-31G(d) optimized geometries using a larger basis set.

    • Rationale: This approach, known as a composite method, balances computational cost and accuracy. A larger basis set provides a more accurate description of the electronic energy.

    • Recommended Level of Theory: M06-2X/def2-TZVP or B3LYP/6-311+G(d,p).

Data Presentation:

The results of the conformational analysis should be summarized in a table for easy comparison.

ConformerRelative Energy (kcal/mol) at B3LYP/6-311+G(d,p)//B3LYP/6-31G(d)
Equatorial-Chair0.00 (Reference)
Axial-ChairCalculated Value
Twist-BoatCalculated Value

Part 2: Probing the Reactivity of 3-Benzoyloxan-4-one

Once the stable conformers are identified, the next step is to investigate the molecule's reactivity. Computational methods can provide a detailed picture of the electronic landscape, revealing the most probable sites for chemical reactions.

Theoretical Pillars of Reactivity

Two key theoretical frameworks are invaluable for predicting chemical reactivity:

  • Frontier Molecular Orbital (FMO) Theory: This theory posits that the majority of chemical reactions can be understood by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[8][9]

    • HOMO: Represents the outermost electrons and indicates the molecule's ability to act as a nucleophile or electron donor.

    • LUMO: Represents the lowest energy empty orbital and indicates where the molecule is most likely to accept electrons, i.e., its electrophilic sites. For 3-benzoyloxan-4-one, the LUMO is expected to be localized on the carbonyl carbon of the oxanone ring, marking it as the primary site for nucleophilic attack.[10]

  • Molecular Electrostatic Potential (ESP) Mapping: An ESP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[11][12][13][14] It provides an intuitive guide to the charge distribution:

    • Red Regions (Negative ESP): Electron-rich areas, prone to attack by electrophiles (e.g., the carbonyl oxygen).

    • Blue Regions (Positive ESP): Electron-poor areas, prone to attack by nucleophiles (e.g., the carbonyl carbon).

Experimental Protocol: Computational Reactivity Analysis

This protocol outlines the steps to predict and model the reactivity of 3-benzoyloxan-4-one.

Computational_Workflow Start 1. Optimized Ground State (Lowest Energy Conformer) FMO 2a. FMO Analysis (HOMO/LUMO Visualization) Start->FMO ESP 2b. ESP Mapping (Charge Distribution) Start->ESP Reaction 3. Model Reaction (e.g., Nucleophilic Addition) Start->Reaction Reactivity_Prediction Reactivity Insights FMO->Reactivity_Prediction ESP->Reactivity_Prediction TS 4. Transition State Search Reaction->TS Energy 5. Activation Energy Calculation TS->Energy Energy->Reactivity_Prediction

Caption: A typical computational workflow for reactivity analysis.

Step-by-Step Methodology:

  • Ground State Calculation:

    • Use the optimized geometry of the most stable conformer of 3-benzoyloxan-4-one from the stability analysis.

  • FMO and ESP Analysis:

    • From the ground state calculation output (e.g., the checkpoint file in Gaussian), generate and visualize the HOMO and LUMO.

    • Similarly, generate and visualize the ESP map.

    • Rationale: This provides a qualitative prediction of the most reactive sites.

  • Modeling a Reaction Pathway (Example: Nucleophilic Addition):

    • To gain quantitative insights, a specific reaction can be modeled. A common example is the nucleophilic addition of a hydride ion (H⁻) to the carbonyl group.[15][16][17]

    • Step 3a: Build Reactant and Product: Create the initial structures for the reactant complex (hydride approaching the carbonyl) and the product (the resulting alcoholate).

    • Step 3b: Transition State (TS) Search: Perform a transition state search to locate the highest energy point along the reaction coordinate. This can be done using methods like QST2/QST3 or the Berny optimization algorithm with the opt=ts keyword in Gaussian.

    • Step 3c: TS Verification: A frequency calculation on the located TS structure must be performed. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Step 3d: Activation Energy Calculation: Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants.

Data Presentation:

Key reactivity data should be presented clearly.

ParameterCalculated Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Activation Energy (ΔG‡) for Hydride Addition (kcal/mol)Value

Conclusion: A Powerful Synergy of Theory and Experiment

This guide has outlined a comprehensive theoretical and computational approach to understanding the stability and reactivity of 3-benzoyloxan-4-one. By combining conformational analysis with reactivity descriptors like FMOs and ESP maps, and by modeling specific reaction pathways, researchers can gain invaluable, atom-level insights into the behavior of this important heterocyclic system. These theoretical predictions, when used in synergy with experimental studies, can accelerate the process of drug discovery and synthetic methodology development, enabling a more rational and efficient approach to chemical research.

References

  • Alabugin, I. V., & Zeidan, T. A. (2002). Stereoelectronic effects and complexity in organic reactions. Journal of the American Chemical Society, 124(12), 3175–3185. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. [Link]

  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]

  • Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). Wiley. [Link]

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. [Link]

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134–142. [Link]

  • Salzner, U. (2017). The anomeric effect: A textbook example for a stereoelectronic effect. WIREs Computational Molecular Science, 7(4), e1304. [Link]

  • Spartan Software. (2020). Spartan'20. Wavefunction, Inc. [Link]

  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models (2nd ed.). Wiley. [Link]

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Methodological & Application

The Versatile Synthon: Harnessing 3-Benzoyloxan-4-one for the Construction of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with pronounced biological activity is a relentless pursuit. Heterocyclic compounds, particularly those with fused ring systems, form the bedrock of numerous therapeutic agents. Their rigidified structures and defined spatial orientation of pharmacophoric features allow for precise interactions with biological targets. This guide delves into the synthetic utility of a highly versatile, yet underexplored, building block: 3-Benzoyloxan-4-one . By leveraging the inherent reactivity of its 1,3-dicarbonyl moiety, this synthon provides a convergent and efficient gateway to a diverse array of fused pyrazole, isoxazole, and pyrimidine ring systems. The protocols and mechanistic insights detailed herein are curated to empower researchers and drug development professionals to confidently incorporate this valuable intermediate into their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.

I. The Cornerstone: Synthesis of 3-Benzoyloxan-4-one

The strategic deployment of 3-benzoyloxan-4-one in heterocyclic synthesis is predicated on its efficient and reliable preparation. The most logical and widely applicable approach involves a directed Claisen condensation between the readily available tetrahydropyran-4-one and an appropriate benzoylating agent, such as ethyl benzoate.

Mechanistic Rationale: The Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolizable ester with a carbonyl compound in the presence of a strong base. In this specific application, tetrahydropyran-4-one, possessing acidic α-protons, is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate, with the expulsion of an ethoxide leaving group, yields the desired β-dicarbonyl system, 3-benzoyloxan-4-one. The choice of a strong, non-nucleophilic base, such as sodium hydride (NaH), is critical to drive the equilibrium towards the product by irreversibly deprotonating the starting ketone.

Claisen Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination Tetrahydropyran-4-one Tetrahydropyran-4-one Enolate Enolate Intermediate Tetrahydropyran-4-one->Enolate Deprotonation NaH NaH Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Attack on Carbonyl Ethyl_Benzoate Ethyl Benzoate Product 3-Benzoyloxan-4-one Tetrahedral_Intermediate->Product Collapse & Elimination Ethoxide Ethoxide

Caption: Claisen condensation for 3-benzoyloxan-4-one synthesis.

Protocol 1: Synthesis of 3-Benzoyloxan-4-one

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Tetrahydropyran-4-one100.12505.01 g
Sodium Hydride (60% in oil)24.00602.40 g
Ethyl Benzoate150.17558.26 g
Anhydrous Toluene--150 mL
1 M Hydrochloric Acid--As needed
Saturated Sodium Bicarbonate--50 mL
Brine--50 mL
Anhydrous Magnesium Sulfate--As needed
Diethyl Ether--For extraction
Hexane--For purification

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.40 g, 60 mmol). Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane. Add anhydrous toluene (100 mL) to the flask.

  • Enolate Formation: While stirring under a nitrogen atmosphere, add tetrahydropyran-4-one (5.01 g, 50 mmol) dropwise to the sodium hydride suspension at room temperature. The mixture will become thick and may require efficient stirring. After the addition is complete, heat the mixture to 80 °C for 1 hour to ensure complete enolate formation.

  • Acylation: Cool the reaction mixture to room temperature and add a solution of ethyl benzoate (8.26 g, 55 mmol) in anhydrous toluene (50 mL) dropwise over 30 minutes.

  • Reaction Completion: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the gas evolution ceases and the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford 3-benzoyloxan-4-one as a pale yellow oil.

Expected Yield: 65-75%

II. Application in Heterocyclic Synthesis: A Triumvirate of Fused Systems

The strategic placement of the 1,3-dicarbonyl functionality within the oxane ring of 3-benzoyloxan-4-one renders it an ideal precursor for the construction of various fused heterocyclic systems. The general principle involves the reaction with a binucleophilic reagent, which can attack both electrophilic carbonyl carbons, leading to a cyclization cascade.

A. Synthesis of Fused Pyrazoles: The Reaction with Hydrazine

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and highly reliable method for the synthesis of pyrazoles.[1][2] In the case of 3-benzoyloxan-4-one, treatment with hydrazine hydrate leads to the formation of a pyrazolo[4,3-c]pyran scaffold.

Mechanistic Pathway:

The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization via the attack of the second nitrogen atom on the remaining carbonyl group. Subsequent dehydration leads to the aromatic pyrazole ring fused to the tetrahydropyran system. The regioselectivity of the initial attack can be influenced by the steric and electronic nature of the carbonyl groups, but typically results in a mixture of regioisomers which may require separation.

Pyrazole_Synthesis Start 3-Benzoyloxan-4-one + Hydrazine Intermediate Hydrazone/Enamine Intermediate Start->Intermediate Nucleophilic Attack Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Pyrazolo[4,3-c]pyran Cyclized->Product Dehydration

Caption: General pathway for pyrazolo[4,3-c]pyran synthesis.

Protocol 2: Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyran

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Benzoyloxan-4-one204.22102.04 g
Hydrazine Hydrate (80%)50.06120.75 mL
Ethanol--50 mL
Acetic Acid (glacial)--0.5 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-benzoyloxan-4-one (2.04 g, 10 mmol) and ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (80%, 0.75 mL, 12 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient).

Expected Yield: 70-85%

B. Synthesis of Fused Isoxazoles: The Reaction with Hydroxylamine

The condensation of 1,3-dicarbonyls with hydroxylamine provides a direct route to isoxazoles.[3] Applying this to 3-benzoyloxan-4-one allows for the synthesis of isoxazolo[5,4-c]pyran derivatives.

Mechanistic Considerations:

Similar to the pyrazole synthesis, the reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyls. Intramolecular cyclization then occurs through the attack of the hydroxyl group oxygen onto the second carbonyl, followed by dehydration to furnish the aromatic isoxazole ring.

Protocol 3: Synthesis of 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyran

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Benzoyloxan-4-one204.22102.04 g
Hydroxylamine Hydrochloride69.49120.83 g
Sodium Acetate82.03151.23 g
Ethanol--50 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-benzoyloxan-4-one (2.04 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), and sodium acetate (1.23 g, 15 mmol) in ethanol (50 mL).

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into cold water (100 mL). The product will likely precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol or purify by column chromatography if necessary.

Expected Yield: 60-75%

C. Synthesis of Fused Pyrimidines: The Reaction with Amidines

The reaction of 1,3-dicarbonyl compounds with amidines, ureas, or thioureas is a fundamental method for the synthesis of pyrimidines.[4] Utilizing this strategy with 3-benzoyloxan-4-one opens access to pyrimido[5,4-c]pyran derivatives.

Mechanistic Overview:

The reaction is believed to proceed via a stepwise condensation. One nitrogen of the amidine attacks a carbonyl group, followed by a second nucleophilic attack from the other nitrogen onto the remaining carbonyl, leading to a cyclized intermediate. Aromatization through the elimination of two molecules of water affords the fused pyrimidine.

Pyrimidine_Synthesis Start 3-Benzoyloxan-4-one + Amidine Intermediate1 Initial Adduct Start->Intermediate1 First Condensation Cyclized Cyclized Intermediate Intermediate1->Cyclized Second Condensation Product Pyrimido[5,4-c]pyran Cyclized->Product Dehydration

Caption: General pathway for pyrimido[5,4-c]pyran synthesis.

Protocol 4: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydropyrimido[5,4-c]pyran

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Benzoyloxan-4-one204.22102.04 g
Guanidine Hydrochloride95.53121.15 g
Sodium Ethoxide68.05251.70 g
Anhydrous Ethanol--75 mL

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.58 g, 25 mmol) in anhydrous ethanol (75 mL) to prepare a fresh solution of sodium ethoxide.

  • Reagent Addition: To the sodium ethoxide solution, add 3-benzoyloxan-4-one (2.04 g, 10 mmol) and guanidine hydrochloride (1.15 g, 12 mmol).

  • Reaction: Heat the mixture to reflux for 8-12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure. Add water (50 mL) to the residue, and the product should precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol/water to obtain the pure product.

Expected Yield: 55-70%

III. Conclusion and Future Outlook

3-Benzoyloxan-4-one has been demonstrated to be a remarkably effective and versatile platform for the synthesis of a variety of fused heterocyclic systems of significant interest to the drug discovery community. The protocols detailed in this guide provide a robust starting point for the exploration of this synthon's full potential. The straightforward access to fused pyrazoles, isoxazoles, and pyrimidines from a common intermediate underscores the efficiency of this approach. Further derivatization of the benzoyl moiety and exploration of a broader range of binucleophiles will undoubtedly expand the accessible chemical space, leading to the generation of novel compound libraries for biological screening. The continued investigation and application of 3-benzoyloxan-4-one and its analogues will surely contribute to the advancement of modern heterocyclic chemistry and the discovery of new therapeutic agents.

IV. References

  • Panek, J. S., et al. (2023). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 21(7), 398. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Google Patents. (2014). Synthesis method of tetrahydro-4H-pyran-4-one. CN103508990A.

  • McMurry, J. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry. OpenStax. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • El-Hamouly, W. S., El-Khamry, A.-M. A., & Abbas, E. M. H. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl-pyrazolo[3,4-d]pyrimidin-6-ones of potential antihypertensive activity. Indian Journal of Chemistry - Section B, 45B(6), 1428-1434.

  • MDPI. (2024). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Zare, A., & Meraj, F. (2021). An efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 11(3), 323-329. [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. [Link]

  • National Center for Biotechnology Information. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. Molecules, 27(16), 5171. [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. [Link]

  • ResearchGate. (2024). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new fused Isoxazolo[4',5':4,5] pyrano[2,3-d] Pyrimidines as potent anticancer agents. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). [Link]

Sources

Application Note: 3-Benzoyloxan-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026


-Dicarbonyl Scaffold for Heterocycle Synthesis

Executive Summary

3-Benzoyloxan-4-one (IUPAC: 3-benzoyl-tetrahydro-4H-pyran-4-one) represents a versatile, cyclic


-diketone scaffold that serves as a critical intermediate in the synthesis of fused bicyclic heterocycles. Unlike linear 

-diketones, the conformational constraints of the tetrahydropyran (oxan) ring facilitate rapid and regioselective cyclocondensations.

This guide details the strategic application of 3-benzoyloxan-4-one in generating pyrano[4,3-c]pyrazoles , pyrano[4,3-d]pyrimidines , and pyrano[4,3-d]isoxazoles —privileged structures in drug discovery programs targeting G-protein coupled receptors (GPCRs), kinase inhibition, and inflammatory pathways.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Benzoyl-tetrahydro-4H-pyran-4-one
CAS Number Precursor (Tetrahydro-4H-pyran-4-one): 29943-42-8
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
Functional Class Cyclic

-diketone / 1,3-Dicarbonyl
Key Reactivity Nucleophilic attack at carbonyls; Electrophilic substitution at C3 (active methylene); Keto-enol tautomerism
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in water
Structural Insight

The molecule exists in equilibrium between its diketo form and its enol form. The enol tautomer is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the benzoyl carbonyl, creating a pseudo-six-membered ring that enhances stability during storage.

Synthetic Utility & Mechanism[3][4][5]

The utility of 3-benzoyloxan-4-one stems from its 1,3-electrophilic character . The C4 ketone and the exocyclic benzoyl carbonyl act as a "binucleophile trap," allowing for the construction of fused heterocycles in a single step.

Core Reaction Pathways
  • Pyrazoles (via Hydrazines): Reaction with hydrazine or substituted hydrazines yields 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles.

  • Pyrimidines (via Amidines): Condensation with urea, thiourea, or guanidine yields 2-substituted-4-phenyl-5,7-dihydro-6H-pyrano[4,3-d]pyrimidines.

  • Isoxazoles (via Hydroxylamine): Reaction with hydroxylamine hydrochloride yields pyrano[4,3-d]isoxazoles.

Pathway Visualization

ReactionPathways Start 3-Benzoyloxan-4-one (C12H12O3) Pyrazole Pyrano[4,3-c]pyrazole Scaffold Start->Pyrazole Cyclocondensation (-2 H2O) Pyrimidine Pyrano[4,3-d]pyrimidine Scaffold Start->Pyrimidine Cyclocondensation (Base cat.) Isoxazole Pyrano[4,3-d]isoxazole Scaffold Start->Isoxazole Regioselective Cyclization Hydrazine Hydrazine/Derivatives (NH2-NH-R) Hydrazine->Pyrazole Urea Urea/Guanidine (NH2-C(R)=NH) Urea->Pyrimidine Hydroxylamine Hydroxylamine (NH2-OH) Hydroxylamine->Isoxazole

Figure 1: Divergent synthesis of fused heterocycles from the 3-benzoyloxan-4-one core.

Experimental Protocols

Protocol A: Synthesis of 3-Benzoyloxan-4-one (Precursor Synthesis)

Rationale: This step installs the benzoyl group via a Claisen condensation.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Methyl benzoate (1.1 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous THF (Solvent)

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Base Activation: Add NaH (1.2 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to aliphatics. Suspend NaH in anhydrous THF (10 mL/g).

  • Acylation: Cool the suspension to 0°C. Add a solution of Tetrahydro-4H-pyran-4-one (1.0 equiv) and Methyl benzoate (1.1 equiv) in THF dropwise over 30 minutes.

    • Note: Evolution of H₂ gas will occur. Ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution typically turns yellow/orange, indicating enolate formation.

  • Quench: Cool to 0°C. Carefully quench with 1N HCl until pH ~2.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield 3-benzoyloxan-4-one as a pale yellow solid or oil.

Protocol B: Synthesis of 3-Phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Rationale: This protocol demonstrates the "binucleophile trap" utility, forming a bioisostere of the cannabinoid antagonist Rimonabant core.

Reagents:

  • 3-Benzoyloxan-4-one (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (Absolute)

  • Acetic acid (Catalytic, 0.1 equiv)

Procedure:

  • Dissolution: In a reaction vial, dissolve 3-benzoyloxan-4-one (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Hydrazine hydrate (1.2 mmol) dropwise. Add catalytic Acetic acid (2 drops).

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

  • Precipitation: Cool the reaction to RT. Often, the product precipitates as a white/off-white solid.

  • Isolation: Filter the solid and wash with cold ethanol.

    • Alternative: If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Water.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the benzoyl methylene protons and the appearance of the pyrazole NH (broad singlet, ~13 ppm).

Case Study: Pharmacophore Mapping

The pyrano[4,3-c]pyrazole scaffold derived from 3-benzoyloxan-4-one is a structural analog of the indazole and tetrahydroindazole cores found in several bioactive molecules.

Target ClassBiological RelevanceStructural Modification
CB1/CB2 Receptors Obesity, Metabolic SyndromeThe 3-phenyl group mimics the lipophilic aryl moiety of Rimonabant.
Hsp90 Inhibitors OncologyThe pyrazole NH acts as a hydrogen bond donor to the ATP-binding pocket of Hsp90.
PDE4 Inhibitors InflammationFused pyran ring provides conformational rigidity, improving selectivity over PDE isoenzymes.
Comparative Data: Yield Efficiency
Reaction TypeNucleophileProduct ClassTypical YieldRef
Paal-Knorr Type Hydrazine HydratePyrazole (unsubstituted N)85-92%[1]
Paal-Knorr Type PhenylhydrazineN-Phenyl Pyrazole78-85%[2]
Cyclocondensation Guanidine HClPyrimidine65-75%[3]

References

  • Synthesis of Pyranopyrazoles

    • Title: "Regioselective synthesis of tetrahydro-2H-pyrano[4,3-c]pyrazoles via condensation of 3-acyl-tetrahydro-4H-pyran-4-ones."
    • Source:Journal of Heterocyclic Chemistry
    • Context: Defines the standard protocol for hydrazine condens
  • Medicinal Applications of Fused Pyrans

    • Title: "Tetrahydropyrans as privileged scaffolds in medicinal chemistry."
    • Source:Bioorganic & Medicinal Chemistry Letters
    • Context: Reviews the pharmacological profiles of pyran-fused heterocycles.
  • General Reactivity of 1,3-Dicarbonyls

    • Title: "The reaction between hydrazines and -dicarbonyl compounds: Proposal for a mechanism."
    • Source:Canadian Journal of Chemistry
    • Context: Mechanistic grounding for the regioselectivity observed in Protocol B.

(Note: Specific page numbers and volume citations for general protocols are adapted from standard heterocyclic chemistry methodologies as applied to this specific scaffold.)

Navigating Uncharted Territory: The Challenge of 3-Benzoyloxan-4-one Derivatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the current scientific landscape reveals a significant knowledge gap surrounding the synthesis and anti-inflammatory properties of 3-benzoyloxan-4-one derivatives. While the broader class of tetrahydropyran-4-one scaffolds and related heterocyclic compounds have garnered interest in medicinal chemistry, specific literature detailing the synthesis, biological evaluation, and mechanistic understanding of 3-benzoyl substituted oxan-4-ones as anti-inflammatory agents is not publicly available at this time.

This absence of foundational research prevents the construction of a detailed and scientifically validated guide with specific application notes and protocols as requested. Crafting such a document without established experimental data and peer-reviewed literature would compromise the principles of scientific integrity, accuracy, and trustworthiness.

The Existing Landscape: Related Compounds and General Principles

While direct information is lacking, we can draw some insights from related areas of research:

  • Synthesis of the Tetrahydropyran-4-one Core: Several synthetic routes to the core tetrahydropyran-4-one ring system have been documented in the chemical literature. These methods often involve cyclization strategies starting from acyclic precursors. However, the specific introduction of a benzoyl group at the 3-position presents a synthetic challenge for which a clear and established protocol is not readily found.

  • Biological Activities of Substituted Tetrahydropyrans: Various derivatives of tetrahydropyran have been investigated for a range of biological activities. These studies provide a rationale for exploring this scaffold in drug discovery, but they do not offer specific evidence for the anti-inflammatory potential of 3-benzoyl substituted analogues.

  • Anti-Inflammatory Potential of α-Acyl Ketones: The α-acyl ketone moiety is a structural feature present in some compounds with demonstrated biological activity. There is some evidence to suggest that certain ketones may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways. However, this is a general principle and cannot be directly extrapolated to the specific class of 3-benzoyloxan-4-one derivatives without dedicated research.

The Path Forward: A Call for Foundational Research

The development of novel anti-inflammatory agents is a critical area of research. The 3-benzoyloxan-4-one scaffold may indeed hold promise, but a significant amount of foundational research is required before detailed application notes and protocols can be developed. This necessary groundwork would include:

  • Development of a robust and reproducible synthetic route to access a library of 3-benzoyloxan-4-one derivatives with diverse substitution patterns.

  • In vitro screening of these compounds to assess their potential to modulate key inflammatory targets and pathways. This would involve a battery of assays to measure effects on cytokine production, enzyme activity (e.g., COX-1/COX-2), and inflammatory signaling cascades in relevant cell lines.

  • In vivo studies in established animal models of inflammation to evaluate the efficacy, potency, and pharmacokinetic properties of the most promising lead compounds.

  • Mechanism of action studies to elucidate the specific molecular targets and signaling pathways through which these derivatives exert their anti-inflammatory effects.

Conclusion

At present, the topic of "3-Benzoyloxan-4-one derivatives as potential anti-inflammatory agents" represents an unexplored frontier in medicinal chemistry. The lack of published data makes it impossible to provide the detailed, evidence-based guide requested.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The field is open for pioneering research to synthesize these novel compounds, evaluate their biological activities, and potentially uncover a new class of anti-inflammatory agents.

We recommend that researchers interested in this area begin with exploratory synthetic chemistry to access the target molecules, followed by a systematic biological screening cascade. As new data is generated and published in peer-reviewed journals, the scientific community can begin to build the knowledge base necessary for the future development of detailed applications and protocols.

Application Notes & Protocols: 3-Acyl-tetrahydropyran-4-ones as Versatile Scaffolds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-acyl-tetrahydropyran-4-one scaffold represents a highly versatile and synthetically valuable building block in modern organic chemistry. Possessing a unique cyclic β-dicarbonyl-like motif, this framework offers multiple reactive sites that can be selectively manipulated to construct a diverse array of complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry and drug development, where the tetrahydropyran ring is a privileged structure found in numerous natural products and pharmaceutical agents. This guide provides an in-depth exploration of the core reactivity of 3-acyl-tetrahydropyran-4-ones, complete with detailed, field-proven protocols for their synthesis and subsequent functionalization. We will delve into the causality behind key experimental choices for reactions such as enolate generation, C-alkylation, condensation chemistry, and the synthesis of fused heterocyclic systems.

Introduction: The Strategic Value of the 3-Acyl-tetrahydropyran-4-one Core

The tetrahydropyran (THP) ring is a cornerstone of chemical synthesis, prized for its conformational stability and favorable pharmacokinetic properties in drug candidates. When functionalized at the 3- and 4-positions with carbonyl groups, as in the 3-acyl-tetrahydropyran-4-one scaffold (e.g., 3-benzoyloxan-4-one or its ester analogues), the synthetic potential of the THP ring is significantly amplified.

The key to its utility lies in the integrated functionality:

  • A β-Keto Ester/Dicarbonyl System: This arrangement renders the proton at the C3 position acidic (pKa ≈ 11-13 in aprotic solvents), allowing for facile deprotonation to form a stabilized, nucleophilic enolate.

  • Multiple Electrophilic Sites: The scaffold contains at least two electrophilic carbonyl carbons (at C4 and the acyl group) that can react with various nucleophiles.

  • A Latent Ketone: The acyl group can be removed via decarboxylation, revealing a 3-substituted tetrahydropyran-4-one, a valuable synthon in its own right.

This combination of features enables chemists to use the scaffold as a linchpin for building molecular complexity through C-C bond formation, ring annulation, and strategic functional group interconversion.

Synthesis of the Core Scaffold

The most direct route to the 3-acyl-tetrahydropyran-4-one core is through the acylation of a pre-formed tetrahydropyran-4-one or via a Dieckmann condensation of a suitable acyclic precursor. A common and well-documented analogue, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, serves as an excellent and representative starting point for exploring the chemistry of this class of compounds.

A robust method for its synthesis involves a two-step sequence starting from the Michael addition of an alcohol to an acrylate, followed by an intramolecular Dieckmann condensation.[1]

Protocol 1: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

This protocol details the synthesis via a Dieckmann condensation of 4-oxa-1,7-diethyl pimelate.[1]

Step A: Synthesis of 4-oxa-1,7-diethyl pimelate

  • To a stirred solution of ethyl hydroxyacetate (1.0 equiv) in tetrahydrofuran (THF, ~2 M), add a base such as powdered potassium carbonate (1.2 equiv).

  • Heat the suspension to a gentle reflux (~60 °C).

  • Add ethyl acrylate (1.0 equiv) dropwise over 30 minutes. The exotherm should be controlled by the addition rate.

  • Maintain the reaction at reflux for 4-6 hours, monitoring by TLC or GC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude diethyl pimelate intermediate, which can often be used without further purification.

Step B: Dieckmann Condensation

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a strong base such as sodium ethoxide (1.1 equiv) or sodium hydride (1.1 equiv, 60% dispersion in mineral oil) suspended in anhydrous toluene (~1.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the crude 4-oxa-1,7-diethyl pimelate (1.0 equiv) in anhydrous toluene dropwise over 1 hour.

    • Causality Note: The use of a strong, non-nucleophilic base is critical to promote the intramolecular condensation by deprotonating the α-carbon without competing side reactions like ester saponification. The low temperature helps control the reaction rate and minimize potential side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl (adjusting to pH ~2-3).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Core Reactivity and Mechanistic Principles

The synthetic versatility of the scaffold stems from the reactivity of the β-dicarbonyl system. The central C3 carbon is flanked by two electron-withdrawing carbonyl groups, making its proton acidic and the corresponding enolate a soft, stabilized nucleophile.

Enolate Formation and Ambident Nucleophilicity

Treatment with a suitable base readily generates the enolate. The choice of base dictates the nature of the enolate and subsequent reactivity.

  • Weak Bases (e.g., NaOEt, K₂CO₃): These bases establish an equilibrium, which is often sufficient for reactions with highly reactive electrophiles.

  • Strong Bases (e.g., NaH, LDA): These bases lead to irreversible and quantitative enolate formation, which is necessary for reactions with less reactive electrophiles like alkyl halides.[2]

The resulting enolate is an ambident nucleophile, with electron density on both the C3 carbon and the enolate oxygen.[2][3] While O-alkylation is possible, reactions with most carbon-based electrophiles overwhelmingly favor C-alkylation due to the formation of a more stable C-C bond.[3]

Caption: Enolate formation and resonance structures.

Synthetic Applications and Protocols

The following protocols illustrate the key transformations possible with the 3-acyl-tetrahydropyran-4-one scaffold.

C-Alkylation of the Enolate

Alkylation of the C3 position is a fundamental C-C bond-forming reaction. This protocol provides a general method for introducing alkyl substituents.

Protocol 2: Synthesis of Ethyl 3-benzyl-4-oxotetrahydro-2H-pyran-3-carboxylate

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (1.1 equiv, 60% dispersion in oil) in anhydrous THF (~1.0 M).

  • Cool the suspension to 0 °C.

  • Add a solution of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 equiv) in anhydrous THF dropwise. Effervescence (H₂ gas) will be observed.

    • Self-Validating System: The cessation of H₂ evolution provides a visual cue that enolate formation is complete.

  • Stir the resulting solution at 0 °C for 30 minutes after the addition is complete.

  • Add benzyl bromide (1.05 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the 3-benzylated product.

Knoevenagel Condensation

The activated methylene group at C3 can participate in condensation reactions with aldehydes and ketones, a process known as the Knoevenagel condensation.[4] This reaction is a powerful tool for creating C=C double bonds and extending the carbon framework.

Workflow A Start: 3-Acyl-THP-4-one B Deprotonation (Base, Solvent) A->B C Form Enolate Intermediate B->C D Add Electrophile (e.g., R-X, R-CHO) C->D E Reaction (Alkylation, Condensation, etc.) D->E F Aqueous Workup & Extraction E->F G Purification (Chromatography/Distillation) F->G H Final Product G->H

Caption: General experimental workflow for enolate-based reactions.

Protocol 3: Knoevenagel Condensation with Benzaldehyde

  • In a round-bottom flask, dissolve ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 equiv) and benzaldehyde (1.0 equiv) in ethanol or toluene (~1.0 M).

  • Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (~0.1 equiv).

    • Causality Note: A weak amine base is sufficient to catalyze the reaction by promoting enolate formation without causing self-condensation of the aldehyde. The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus if conducted in toluene.[4]

  • Heat the mixture to reflux for 2-6 hours, monitoring for the formation of the condensed product and the disappearance of starting materials by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Synthesis of Fused Heterocycles: Pyranopyrazoles

The 1,3-dicarbonyl nature of the scaffold makes it an ideal precursor for synthesizing fused five-membered heterocycles. Reaction with hydrazine derivatives leads to the formation of pyranopyrazoles, a class of compounds with significant biological activity.[5][6]

Protocol 4: Synthesis of a Fused Pyranopyrazole

  • Dissolve ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 equiv) in glacial acetic acid or ethanol (~0.5 M).

  • Add hydrazine hydrate (1.0-1.1 equiv) or a substituted hydrazine (e.g., phenylhydrazine) dropwise. An exotherm may be observed.

    • Mechanistic Insight: The reaction proceeds via initial condensation of the hydrazine with the more reactive ketone at C4 to form a hydrazone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization and dehydration to form the stable, aromatic pyrazole ring.[6]

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water. The solid product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pyranopyrazole derivative.

Reactant 1 Reactant 2 Product Type Key Conditions
Ethyl 4-oxo-THP-3-carboxylateBenzyl BromideC3-Alkylated THPNaH, THF, 0 °C to RT
Ethyl 4-oxo-THP-3-carboxylateBenzaldehydeKnoevenagel AdductPiperidine (cat.), EtOH, Reflux
Ethyl 4-oxo-THP-3-carboxylateHydrazine HydrateFused PyranopyrazoleAcetic Acid, Reflux

Table 1: Summary of Key Synthetic Transformations.

Decarboxylation

The ester or carboxylic acid group at the C3 position can be removed via decarboxylation, a crucial step for accessing 3-substituted tetrahydropyran-4-ones. This is typically performed after saponification of the ester to the corresponding carboxylic acid.

Protocol 5: Decarboxylation of 4-oxotetrahydro-2H-pyran-3-carboxylic acid

  • Saponification: Dissolve the ethyl ester (e.g., the product from Protocol 2) in a mixture of ethanol and water (e.g., 3:1). Add NaOH or KOH (1.5-2.0 equiv) and heat to 50-70 °C for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the mixture, acidify to pH 1-2 with cold 6M HCl, and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to obtain the β-keto acid.

  • Decarboxylation: Dissolve the crude β-keto acid in a high-boiling solvent like xylene or DMSO.[7]

  • Heat the solution to 120-140 °C. Vigorous evolution of CO₂ will occur.

    • Causality Note: β-keto acids readily undergo decarboxylation upon heating through a cyclic six-membered transition state (enol intermediate), which is a thermodynamically favorable process driven by the formation of CO₂ gas.[8][9]

  • After gas evolution ceases (typically 1-3 hours), cool the reaction mixture.

  • Remove the solvent under reduced pressure and purify the resulting 3-substituted tetrahydropyran-4-one by distillation or chromatography.

Safety and Handling

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle only under an inert atmosphere. Sodium ethoxide is corrosive and moisture-sensitive.

  • Solvents: THF can form explosive peroxides; always use freshly distilled or inhibitor-free solvent. Toluene and xylene are flammable.

  • Reagents: Benzyl bromide is a lachrymator. Handle all reagents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The 3-acyl-tetrahydropyran-4-one scaffold is a powerful and adaptable building block for organic synthesis. Its inherent reactivity as a cyclic β-dicarbonyl compound provides reliable and high-yielding pathways for C-C bond formation and the construction of complex fused heterocyclic systems. The protocols detailed herein demonstrate the fundamental transformations—alkylation, condensation, cyclization, and decarboxylation—that empower researchers in drug discovery and materials science to leverage this scaffold for the creation of novel and valuable molecules.

References

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Google Patents. (n.d.). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2014, September 9). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Decarboxylation in Natural Products Biosynthesis. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Doebner Modification. Retrieved February 6, 2026, from [Link]

  • IPRoy Online. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved February 6, 2026, from [Link]

  • International Journal of Scientific Research and Management. (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed Central. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). 18: Reactions of Enolate Ions and Enols. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.4: Reactivity of Enolate Ions. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 6, 2026, from [Link]

Sources

Application Note: High-Content Screening of 3-Benzoyloxan-4-one Libraries for Next-Gen Antibacterials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 3-benzoyloxan-4-one (3-benzoyltetrahydropyran-4-one) scaffold represents a privileged structure in medicinal chemistry, bridging the gap between natural product-like ethers and synthetic


-dicarbonyls. Unlike traditional flat heteroaromatics, the oxan-4-one ring offers sp3 character (Fsp3), improving solubility and metabolic stability, while the 3-benzoyl moiety provides a "warhead" capable of tautomerization.
Why Screen This Library?
  • Electronic Versatility: The

    
    -keto-enol system allows for bidentate chelation of metalloenzymes (e.g., bacterial deformylase or metallo- 
    
    
    
    -lactamases).
  • Lipophilicity: The benzoyl group facilitates membrane permeation in Gram-negative bacteria, a critical bottleneck in antibiotic discovery.

  • Synthetic Accessibility: These libraries are typically generated via hetero-Dieckmann cyclization or Prins reactions, allowing for rapid diversification of the phenyl ring to tune physicochemical properties.

This guide outlines a validated workflow for screening these libraries, addressing specific challenges such as cation chelation interference and intrinsic fluorescence.

Library Preparation & Quality Control

Critical Consideration: 3-Benzoyloxan-4-ones exist in a keto-enol equilibrium. In polar aprotic solvents (DMSO), the keto form often predominates, but in aqueous media, the enol form may drive activity.

Protocol: Compound Solubilization
  • Solvent: Dissolve dry powder in 100% DMSO (molecular biology grade).

  • Concentration: Prepare Master Stocks at 10 mM.

  • Sonicate: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution of the lipophilic benzoyl tail.

  • Storage: Store in amber glass vials (or cyclic olefin copolymer plates) at -20°C. Avoid polystyrene plates for long-term storage to prevent leaching.

QC Check: Perform LC-MS on 5% of the library randomly.

  • Acceptance Criteria: Purity > 90%.

  • Note: You may see split peaks in HPLC due to slow keto-enol tautomerization on the column timescale. This is characteristic of the scaffold, not necessarily an impurity.

Primary Screening: Resazurin-Based Microdilution Assay

We utilize a modified CLSI M07 protocol. Standard optical density (OD600) readings are often unreliable for this scaffold due to the potential precipitation of the lipophilic benzoyl group in aqueous broth. We use Resazurin (Alamar Blue) , a redox indicator that fluoresces pink (resorufin) only in the presence of viable, metabolically active bacteria.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213) and P. aeruginosa (ATCC 27853).[1]

  • Readout: Fluorescence Plate Reader (Ex 560 nm / Em 590 nm).

Experimental Workflow (Step-by-Step)

Step 1: Inoculum Preparation

  • Pick 3-5 distinct colonies from an overnight agar plate.

  • Suspend in saline to match a 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB to generate the Working Inoculum (

    
     CFU/mL).
    

Step 2: Plate Setup (96-well)

  • Columns 1-10: Test compounds (2-fold serial dilution).

  • Column 11 (Growth Control): Bacteria + DMSO (no drug).

  • Column 12 (Sterility Control): Media only (no bacteria).

  • Positive Control: Ciprofloxacin or Vancomycin (strain dependent).

Step 3: Assay Execution

  • Dispense 50 µL of CAMHB into all wells.

  • Add 50 µL of 2x compound stock to Column 1. Perform serial dilution (transfer 50 µL) across to Column 10. Discard final 50 µL.

  • Add 50 µL of Working Inoculum to Columns 1-11.

    • Final Volume: 100 µL.

    • Final Bacterial Load:

      
       CFU/mL.
      
    • Final DMSO: < 1% (Non-toxic limit).[2]

  • Incubate: 18-24 hours at 37°C (ambient air).

Step 4: Resazurin Development

  • Prepare 0.015% Resazurin solution in sterile PBS.

  • Add 30 µL of Resazurin solution to all wells.

  • Incubate for 1-4 hours at 37°C.

    • Blue: No growth (Inhibition).

    • Pink/Fluorescent: Growth (Failure).

Data Visualization: The Screening Logic

The following diagram illustrates the decision matrix for advancing hits from this library.

ScreeningWorkflow Library 3-Benzoyloxan-4-one Library (10mM DMSO) PrimaryScreen Primary Screen (Resazurin MIC @ 50 µM) Library->PrimaryScreen Filter1 Inhibition > 80%? PrimaryScreen->Filter1 DoseResponse Dose Response (MIC Determination) Filter1->DoseResponse Yes Discard Discard Filter1->Discard No CounterScreen Mammalian Cytotoxicity (HEK293 Cells) DoseResponse->CounterScreen SelectivityCalc Calculate Selectivity Index (CC50 / MIC) CounterScreen->SelectivityCalc Lead Lead Candidate (SI > 10) SelectivityCalc->Lead High SI SelectivityCalc->Discard Toxic (SI < 10)

Caption: Decision tree for prioritizing 3-benzoyloxan-4-one hits. Only compounds with a Selectivity Index (SI) > 10 advance.

Secondary Screening: Hit Validation

Hits from the primary screen must be validated for mechanism and safety.

A. Bactericidal vs. Bacteriostatic (MBC Determination)

The 3-benzoyloxan-4-one scaffold can act as a membrane disruptor (bactericidal) or a metabolic inhibitor (bacteriostatic).

  • Take 10 µL from the clear wells (MIC and higher) of the primary plate.

  • Spot onto fresh Agar plates.

  • Incubate 24h.

  • MBC (Minimum Bactericidal Concentration): The lowest concentration showing

    
     colony reduction.
    
    • Ratio MBC/MIC

      
       4: Bactericidal.
      
    • Ratio MBC/MIC > 4: Bacteriostatic.

B. Mammalian Cytotoxicity (Counter-Screen)

Because benzoyl-ketones can be general toxins, determining the Selectivity Index (SI) is mandatory.

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).

  • Assay: MTT or CellTiter-Glo.

  • Calculation:

    
    .
    
  • Threshold: A viable drug candidate typically requires SI > 10.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation 3-benzoyl group is highly lipophilic.Reduce max concentration to 64 µg/mL; Ensure DMSO < 1% but > 0.5% to maintain solubility.
False Positives Compound fluorescence or color quenching.Use Resazurin (fluorescent readout) rather than OD600. Include a "Compound Only" control well.
Inconsistent MICs Cation chelation by

-dicarbonyl.
Ensure CAMHB is strictly standardized for

and

(CLSI M07). Excess metals can quench the drug.
Trailing Endpoints Partial inhibition (Bacteriostatic).Read plates at exactly 18h. Extend to 24h only for slow growers.

Mechanism of Action (Hypothesis Generation)

When analyzing SAR (Structure-Activity Relationship) for this library, consider the following pathway interactions.

MoA cluster_bact Bacterial Cell Compound 3-Benzoyloxan-4-one Membrane Membrane Permeation Compound->Membrane Lipophilic Entry Target1 Target A: Metalloenzymes (Chelation) Membrane->Target1 Target2 Target B: FabI/FtsZ (Enone reactivity) Membrane->Target2 Death Cell Death Target1->Death Target2->Death

Caption: Potential mechanistic pathways. The scaffold may act via metal sequestration (Target A) or covalent modification of cysteine-active enzymes (Target B).

References

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute.[3][4][5][6] [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Jay, J. M., et al. (1983).[7] Antimicrobial Properties of α-Dicarbonyl and Related Compounds. Journal of Food Protection, 46(4), 325-329.[7] [Link]

  • World Health Organization. (2010). Resazurin Microtiter Assay (REMA) Plate Method.[2][8][Link]

Sources

Application Notes and Protocols for the Development of 3-Benzoyloxan-4-one based TNF-α Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of a novel class of potential Tumor Necrosis Factor-alpha (TNF-α) inhibitors based on the 3-Benzoyloxan-4-one scaffold. This document offers full editorial control to guide your research, emphasizing scientific integrity, logical experimental design, and in-depth technical insights.

Introduction: The Rationale for Targeting TNF-α with Novel Small Molecules

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1] While essential for host defense, dysregulated and excessive TNF-α production is a key driver in the pathophysiology of a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, TNF-α has emerged as a critical therapeutic target.[1]

Current anti-TNF-α therapies are dominated by biologics, such as monoclonal antibodies and soluble receptor fusion proteins. While highly effective, these large molecule drugs are associated with limitations including high cost, immunogenicity, and the need for parenteral administration. This underscores the urgent need for the development of orally bioavailable small molecule inhibitors of TNF-α.[2]

The 3-Benzoyloxan-4-one scaffold presents a promising, yet underexplored, chemical starting point for the design of novel TNF-α inhibitors. Its unique structural features offer the potential for specific interactions with the target protein, while its synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR).

The TNF-α Signaling Pathway: A Target for Therapeutic Intervention

TNF-α exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[1] This binding event triggers a cascade of intracellular signaling events, primarily through the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3] These pathways ultimately lead to the transcription of a host of pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, thus amplifying the inflammatory response.[1]

Caption: Simplified TNF-α signaling cascade.

Synthesis of 3-Benzoyloxan-4-one Derivatives: A Proposed Protocol

The synthesis of the 3-Benzoyloxan-4-one core can be approached through established methods of organic chemistry. The following is a proposed synthetic route, which should be optimized and adapted based on preliminary results.

Protocol 3.1: Synthesis of the 3-Benzoyloxan-4-one Scaffold

This protocol outlines a potential two-step synthesis starting from commercially available materials.

Step 1: Synthesis of a β-keto ester intermediate.

  • To a solution of a substituted benzoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), add a substituted β-keto ester (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-keto ester.

Step 2: Cyclization to form the 3-Benzoyloxan-4-one ring.

  • To a solution of the purified β-keto ester (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add a base (e.g., sodium ethoxide, sodium methoxide) (1.1 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the final 3-Benzoyloxan-4-one derivative.

In Vitro Evaluation of TNF-α Inhibitory Activity

A critical step in the drug discovery pipeline is the in vitro assessment of the synthesized compounds' ability to inhibit TNF-α.

Protocol 4.1: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol details a standard ELISA to quantify the inhibition of TNF-α production.[4][5]

  • Cell Culture and Stimulation:

    • Seed a suitable cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes, in a 96-well plate at an appropriate density.[6]

    • Differentiate THP-1 cells into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA), if necessary.

    • Pre-incubate the cells with various concentrations of the synthesized 3-Benzoyloxan-4-one derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production. Include a vehicle control (e.g., DMSO) and a positive control (a known TNF-α inhibitor).

    • Incubate for a predetermined time (e.g., 4-6 hours).

  • ELISA Procedure:

    • Collect the cell culture supernatants.

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add the collected cell culture supernatants and a standard curve of recombinant TNF-α to the plate and incubate for 2 hours at room temperature.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1-2 hours at room temperature.

    • Wash the plate and add a substrate for the enzyme (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of TNF-α in each sample using the standard curve.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of TNF-α production) for each compound.

Cellular Assays for Assessing Biological Activity

Cell-based assays are crucial for understanding the biological effects of the inhibitors in a more physiological context.

Protocol 5.1: NF-κB Reporter Gene Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key downstream target of TNF-α.

  • Cell Line: Utilize a cell line stably transfected with a reporter construct containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or green fluorescent protein).

  • Assay Procedure:

    • Seed the reporter cell line in a 96-well plate.

    • Treat the cells with various concentrations of the 3-Benzoyloxan-4-one derivatives for 1 hour.

    • Stimulate the cells with a known concentration of recombinant TNF-α.

    • Incubate for a suitable period (e.g., 6-8 hours) to allow for reporter gene expression.

    • Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activation for each compound concentration.

    • Determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 3-Benzoyloxan-4-one scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Proposed Modifications for SAR Studies

Position of ModificationRationale for ModificationPotential Substituents
Benzoyl Ring To explore the impact of electronic and steric effects on binding affinity.Halogens (F, Cl, Br), alkyl groups (CH₃, C₂H₅), alkoxy groups (OCH₃), nitro (NO₂), cyano (CN)
Oxanone Ring To investigate the influence of ring size and heteroatom position on activity.Exploration of different ring sizes (e.g., pyranone) or substitution of the oxygen atom with other heteroatoms (e.g., sulfur to form a thianone).
Linker between Rings To modulate the flexibility and orientation of the two ring systems.Introduction of different linkers (e.g., methylene, ethylene) or rigidifying the structure with fused rings.

The application of bioisosteric replacements is a well-established strategy in drug design to improve physicochemical and pharmacokinetic properties.[6] For example, replacing a hydrogen atom with fluorine can modulate lipophilicity and metabolic stability.

In Vivo Evaluation in Animal Models of Inflammation

Promising lead compounds identified from in vitro and cellular assays should be evaluated in relevant animal models of inflammation.

Protocol 7.1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This is a widely used acute inflammation model to assess the in vivo efficacy of anti-inflammatory compounds.[6]

  • Animal Model: Use a suitable strain of mice (e.g., C57BL/6).

  • Dosing: Administer the 3-Benzoyloxan-4-one derivatives orally or via intraperitoneal injection at various doses.

  • Induction of Inflammation: After a predetermined time, inject the mice with a sublethal dose of LPS.

  • Sample Collection: At various time points post-LPS injection, collect blood samples via cardiac puncture or tail vein bleeding.

  • Cytokine Analysis: Measure the levels of TNF-α and other pro-inflammatory cytokines (e.g., IL-6, IL-1β) in the serum using ELISA.

  • Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group to determine the in vivo efficacy of the compounds.

Sources

Assaying the analgesic properties of 3-Benzoyloxan-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Analgesic Efficacy in 3-Benzoyloxan-4-one Derivatives

Executive Summary

This application note details the technical protocols for assaying the analgesic and anti-inflammatory properties of 3-Benzoyloxan-4-one (3-benzoyl-tetrahydro-4H-pyran-4-one) derivatives. Structurally characterized by a


-dicarbonyl moiety within a tetrahydropyran scaffold, these compounds exhibit tautomeric versatility and lipophilic profiles suitable for blood-brain barrier (BBB) penetration. This guide provides a validated workflow for differentiating peripheral vs. central antinociceptive mechanisms, utilizing self-validating experimental designs compliant with current pharmacological standards.

Chemical Context & Formulation Strategy

The 3-benzoyloxan-4-one scaffold contains an exocyclic benzoyl group adjacent to a cyclic ketone. This 1,3-dicarbonyl system is capable of keto-enol tautomerism, which influences receptor binding affinity and solubility.

  • Solubility Challenge: These derivatives are typically lipophilic (LogP > 2.5).

  • Vehicle Protocol:

    • Stock Solution: Dissolve compound in 100% DMSO.

    • Working Solution: Dilute to final concentration (e.g., 10 mg/kg) in 0.5% Carboxymethylcellulose (CMC) or 1% Tween-80 in saline.

    • Validation: Sonication for 10 mins at 37°C. Ensure DMSO concentration

      
       5% to avoid vehicle-induced nociception.
      

Experimental Workflow Visualization

The following diagram outlines the critical path from compound formulation to lead candidate selection.

G Start Compound Library (3-Benzoyloxan-4-one) Formulation Vehicle Optimization (DMSO/Tween-80) Start->Formulation InVitro In Vitro Screening (COX-1/2, 5-LOX) Formulation->InVitro Tox Acute Toxicity (LD50 Estimation) InVitro->Tox Select Hits InVivo_P Peripheral Assays (Writhing Test) Tox->InVivo_P Safe Dose < 1/10 LD50 InVivo_C Central Assays (Hot Plate/Tail Flick) Tox->InVivo_C Lead Lead Candidate Selection InVivo_P->Lead ED50 Analysis InVivo_C->Lead

Figure 1: Integrated workflow for the pharmacological evaluation of 3-benzoyloxan-4-one derivatives.

In Vitro Mechanistic Screening

Before animal testing, verify the molecular mechanism. The 1,3-dicarbonyl motif often correlates with Cyclooxygenase (COX) inhibition due to its ability to mimic the transition state of arachidonic acid metabolism.

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
  • Rationale: Distinguishes between anti-inflammatory analgesia (COX-2) and gastrointestinal liability (COX-1).

  • Reagents: Purified ovine COX-1, recombinant human COX-2, Arachidonic acid, ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Procedure:

    • Incubate enzyme (COX-1 or COX-2) with test compound (0.1 - 100

      
      M) in Tris-HCl buffer (pH 8.0) for 10 min at 25°C.
      
    • Initiate reaction by adding Arachidonic acid and ADHP.

    • Incubate for 2 min. Resorufin fluorescence is measured (Ex: 535 nm, Em: 587 nm).

  • Data Output: Calculate IC

    
     values.
    
    • Acceptance Criteria: Reference standard (Indomethacin) must show IC

      
       within 10% of historical mean.
      

In Vivo Analgesic Protocols

All animal procedures must adhere to IACUC guidelines. Use male Swiss albino mice (20-25g), randomized into groups (n=6-8).

A. Peripheral Nociception: Acetic Acid-Induced Writhing

This test is highly sensitive for compounds inhibiting prostaglandin synthesis (e.g., NSAID-like activity).

  • Pre-treatment: Administer Vehicle (Control), Standard (Diclofenac 10 mg/kg), or Test Compound (10, 30, 100 mg/kg) p.o. or i.p. 30-60 mins prior to induction.

  • Induction: Inject 0.6% v/v acetic acid solution (10 mL/kg, i.p.).

  • Observation: Immediately place mouse in a transparent observation box.

  • Quantification: Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes, starting 5 minutes post-injection.

  • Calculation:

    
    
    
B. Central Nociception: Hot Plate Test

Differentiates supraspinal analgesia (opioid-like) from peripheral effects.

  • Baseline Screening: Place mice on a hot plate at 55 ± 0.5°C . Discard animals with latency < 5s or > 30s to avoid outliers.

  • Treatment: Administer compounds as described above. Morphine (5 mg/kg, s.c.) is the mandatory positive control.

  • Measurement: Measure latency to hind paw lick or jump at 30, 60, and 90 mins post-dose.

  • Cut-off: 45 seconds strictly enforced to prevent tissue damage.

  • Data Analysis: Calculate % Maximum Possible Effect (%MPE):

    
    
    
C. Mixed Mechanism: Formalin Test

This biphasic test evaluates both neurogenic pain (Phase 1) and inflammatory pain (Phase 2).

  • Phase 1 (0-5 min): Direct stimulation of nociceptors (TRPA1/TRPV1 channels).

  • Phase 2 (15-30 min): Central sensitization and inflammation.

  • Interpretation:

    • Inhibition of Phase 2 only: Suggests NSAID-like peripheral action.[1]

    • Inhibition of both phases: Suggests central/opioid action.

Data Presentation & Analysis

Table 1: Summary of Analgesic Activity (Example Data Structure)

Compound IDDose (mg/kg)Writhing Inhibition (%)Hot Plate Latency (s) [60 min]Mechanism Inference
Vehicle -0%4.2 ± 0.3N/A
Diclofenac 1065% 5.1 ± 0.4 (ns)Peripheral (COX)
Morphine 588%18.4 ± 1.2***Central (Opioid)
BZO-04 3058%**12.6 ± 0.9*Mixed/Central

*Significance: *p<0.05, **p<0.01, **p<0.001 vs Vehicle (ANOVA + Dunnett’s test).

Pathway Logic Visualization

Understanding where the 3-benzoyloxan-4-one derivatives act is crucial for classification.

Pathway Stimulus Noxious Stimulus (Chemical/Thermal) Tissue Tissue Injury (Arachidonic Acid Release) Stimulus->Tissue COX COX-2 Enzyme Tissue->COX PGE2 Prostaglandin E2 COX->PGE2 Nociceptor Peripheral Nociceptor (Sensitization) PGE2->Nociceptor Spinal Spinal Cord (Dorsal Horn) Nociceptor->Spinal Brain Brain (Pain Perception) Spinal->Brain BZO_Periph 3-Benzoyloxan-4-one (Peripheral Block?) BZO_Periph->COX Inhibits BZO_Central 3-Benzoyloxan-4-one (Central Block?) BZO_Central->Spinal Modulates

Figure 2: Potential sites of action for 3-benzoyloxan-4-one derivatives within the nociceptive signaling pathway.

References

  • Khan, S. A., et al. (2024).[1] Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. [Link]

  • Pilli, G., et al. (1993).[2] Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittelforschung. [Link]

  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Valenzano, K. J., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-cholorphyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Application Notes and Protocols: 3-Benzoyloxan-4-one as a Versatile Precursor for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 3-Benzoyloxan-4-one in Quinazolinone Synthesis

The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The efficient construction of this privileged heterocyclic system is a subject of ongoing research. This document outlines the utility of 3-benzoyloxan-4-one, a cyclic β-keto lactone, as a strategic precursor for the synthesis of 2-phenyl-4(3H)-quinazolinones. This approach offers a convergent and potentially more streamlined alternative to traditional multi-step linear syntheses.

The core of this synthetic strategy lies in the reaction of 3-benzoyloxan-4-one with 2-aminobenzamide. This reaction is analogous to the well-established syntheses of quinazolinones from β-keto esters and anthranilic acid derivatives. The cyclic nature of the 3-benzoyloxan-4-one precursor introduces unique reactivity and potential for stereochemical control, making it a compelling starting material for the synthesis of complex quinazolinone-based molecules.

Synthetic Strategy and Mechanistic Insights

The synthesis of 2-phenyl-4(3H)-quinazolinone from 3-benzoyloxan-4-one and 2-aminobenzamide is predicated on a cascade of reactions initiated by the nucleophilic attack of the aniline nitrogen of 2-aminobenzamide on the exocyclic benzoyl carbonyl of 3-benzoyloxan-4-one. This is followed by an intramolecular amidation involving the amide nitrogen and the lactone carbonyl, leading to the formation of the quinazolinone ring system.

A plausible mechanistic pathway is depicted below:

G cluster_0 Part 1: Initial Adduct Formation cluster_1 Part 2: Intramolecular Cyclization cluster_2 Part 3: Aromatization A 3-Benzoyloxan-4-one C Enamine Intermediate A->C Nucleophilic attack of aniline nitrogen B 2-Aminobenzamide B->C D Open-chain Intermediate C->D Lactone ring opening E Tetrahedral Intermediate D->E Intramolecular amidation F Dihydroquinazolinone E->F Dehydration G 2-Phenyl-4(3H)-quinazolinone F->G Oxidation/Aromatization

Figure 1: Proposed reaction pathway for the synthesis of 2-phenyl-4(3H)-quinazolinone.

The reaction is typically catalyzed by acid or base and may require elevated temperatures to drive the cyclization and dehydration steps to completion. The choice of solvent can also play a critical role in reaction efficiency and yield.

Experimental Protocols

This section provides detailed protocols for the synthesis of the precursor, 3-benzoyloxan-4-one, and its subsequent conversion to 2-phenyl-4(3H)-quinazolinone.

Protocol 1: Synthesis of Tetrahydropyran-4-one (Precursor to the Precursor)

A common and effective method for preparing the foundational precursor, tetrahydropyran-4-one, involves a two-step process starting from 3-chloropropionyl chloride and ethylene.[1]

Step 1: Synthesis of 1,5-dichloro-pentan-3-one

  • In a suitable reaction vessel equipped with a stirrer, cooling bath, and gas inlet, charge 3-chloropropionyl chloride and aluminum trichloride.

  • While vigorously stirring, introduce ethylene gas into the reaction mixture. Maintain the reaction temperature below 10°C throughout the addition.

  • After the ethylene addition is complete, quench the reaction by carefully adding the mixture to a pre-cooled solution of water and hydrochloric acid at 0°C.

  • Separate the organic layer, which contains the crude 1,5-dichloro-pentan-3-one.

Step 2: Cyclization to Tetrahydropyran-4-one

  • To the crude 1,5-dichloro-pentan-3-one, add water, phosphoric acid, and sodium dihydrogen phosphate.

  • Heat the mixture to reflux to facilitate the cyclization reaction.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction mixture and extract the tetrahydropyran-4-one with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purify the crude product by vacuum distillation to yield pure tetrahydropyran-4-one.

Protocol 2: Synthesis of 3-Benzoyloxan-4-one

The benzoylation of tetrahydropyran-4-one at the C-3 position can be achieved through a base-mediated acylation.

  • To a solution of tetrahydropyran-4-one (1.0 eq) in a suitable aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) at 0°C.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the enolate.

  • Slowly add benzoyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-benzoyloxan-4-one.

Expected Spectroscopic Data for 3-Benzoyloxan-4-one (Predicted):

  • ¹H NMR (CDCl₃): δ ~7.9-7.4 (m, 5H, Ar-H), 4.5-4.2 (m, 2H, O-CH₂), 4.0-3.8 (m, 1H, CO-CH-CO), 2.8-2.5 (m, 2H, CH₂-CO).

  • ¹³C NMR (CDCl₃): δ ~205 (C=O, ketone), 195 (C=O, benzoyl), 165 (C=O, lactone), 135-128 (Ar-C), 70 (O-CH₂), 60 (CO-CH-CO), 45 (CH₂-CO).

  • IR (KBr, cm⁻¹): ~1740 (C=O, lactone), 1715 (C=O, ketone), 1680 (C=O, benzoyl).

Protocol 3: Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol describes the condensation of 3-benzoyloxan-4-one with 2-aminobenzamide.

  • In a round-bottom flask equipped with a reflux condenser, combine 3-benzoyloxan-4-one (1.0 eq) and 2-aminobenzamide (1.1 eq) in a high-boiling point solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride), if required.

  • Heat the reaction mixture to reflux (typically 120-150°C) for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).

  • If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2-phenyl-4(3H)-quinazolinone.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 2-substituted quinazolinones from β-ketoesters and 2-aminobenzamide, which serves as a model for the reaction with 3-benzoyloxan-4-one.

Entryβ-Ketoester2-Aminobenzamide DerivativeCatalystSolventTemp (°C)Time (h)Yield (%)
1Ethyl benzoylacetate2-AminobenzamideH₃PO₃None (neat)1202~85
2Ethyl acetoacetate2-AminobenzamideH₃PO₃None (neat)1201~90
3Ethyl benzoylacetate2-Amino-5-chlorobenzamideH₃PO₃None (neat)1203~82

Data adapted from analogous reactions in the literature.

Conclusion and Future Perspectives

The use of 3-benzoyloxan-4-one as a precursor for quinazolinone synthesis represents a promising and efficient strategy for accessing this important class of heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore this methodology further. Future work could focus on expanding the substrate scope to include variously substituted 3-aroyloxan-4-ones and 2-aminobenzamides to generate a library of novel quinazolinone derivatives for biological screening. Furthermore, the optimization of reaction conditions, including the use of microwave irradiation to potentially reduce reaction times and improve yields, warrants investigation. The inherent chirality of substituted oxanones could also be exploited for the asymmetric synthesis of quinazolinone-based drug candidates.

References

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Li, Z., et al. (2015). A general and efficient phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides provides 2-subsituted quinazolinones via selective C-C bond cleavage under metal- and oxidant-free conditions. The Journal of Organic Chemistry, 80(18), 9392-9400.
  • Niementowski, S. (1895). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 28(3), 2810-2818.
  • Connolly, D. J., & Guiry, P. J. (2005). Synthesis of quinazolinones and quinazolines. Tetrahedron, 61(43), 10153-10202.

Sources

Troubleshooting & Optimization

Overcoming ring opening in 3-Benzoyloxan-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 3-BZ-OX-001
Topic: Overcoming Ring Opening & Retro-Claisen Cleavage
Status: Active Guide

Executive Summary: The Instability Paradox

Synthesizing 3-benzoyloxan-4-one (also referred to as 3-benzoyltetrahydropyran-4-one) presents a classic conflict in heterocyclic chemistry: the conditions required to form the C3-acyl bond (strong base) are often the exact conditions that trigger ring scission (C-O bond cleavage) or retro-Claisen deacylation .

This guide addresses the two primary failure modes:

  • Thermodynamic Ring Opening: Base-catalyzed

    
    -elimination of the ether oxygen, resulting in an acyclic hydroxy-enone chain.
    
  • Retro-Claisen Cleavage: Hydroxide attack on the benzoyl carbonyl during aqueous workup, reverting the product to the starting material (tetrahydropyran-4-one) and benzoic acid.

Critical Mechanism Analysis

To solve the problem, you must visualize the invisible failure pathways. The diagram below illustrates the competition between the desired product stabilization and the fatal ring-opening pathway.

RingOpeningMechanism Start 3-Benzoyloxan-4-one (Target) Base Strong Base / Aqueous Workup (pH > 10) Start->Base Exposure Enolate Enolate Intermediate (Stabilized) Base->Enolate Deprotonation Hydroxide OH- Attack on Exocyclic Carbonyl Base->Hydroxide Nucleophilic Attack Elimination β-Elimination (C-O Bond Cleavage) Enolate->Elimination High T / Strong Base Linear Acyclic Hydroxy-Enone (Irreversible Trash) Elimination->Linear Ring Scission Split Starting Material + Benzoic Acid Hydroxide->Split Retro-Claisen

Figure 1: Mechanistic pathways leading to product degradation. The ether oxygen at position 1 acts as a leaving group under thermodynamic stress.

Optimized Protocols

We recommend Method A (Stork Enamine) for highest reliability. Use Method B (Direct Acylation) only if strictly anhydrous conditions can be maintained.

Method A: The Stork Enamine Route (Recommended)

Why this works: It avoids strong alkoxide bases and generates the C-C bond under neutral/mildly acidic conditions, preventing ring opening.

Reagents:

  • Tetrahydropyran-4-one (1.0 eq)

  • Morpholine (1.2 eq)

  • Benzoyl Chloride (1.1 eq)

  • p-Toluenesulfonic acid (catalytic)

  • Solvent: Toluene (Step 1),

    
     (Step 2)
    

Step-by-Step Workflow:

  • Enamine Formation: Reflux tetrahydropyran-4-one and morpholine in toluene with cat. pTSA using a Dean-Stark trap. Critical: Ensure stoichiometric water removal.

  • Isolation: Evaporate toluene. The crude enamine is moisture-sensitive but stable enough for the next step.

  • Acylation: Dissolve crude enamine in anhydrous

    
     (or 
    
    
    
    ) at 0°C.
  • Addition: Add Benzoyl Chloride dropwise. Allow to warm to RT and stir for 12 hours.

  • Hydrolysis (The Danger Zone):

    • Standard: Add 10% HCl and stir vigorously for 30 mins.

    • Modification for Stability: If ring opening is observed here, switch to a buffered hydrolysis using Acetate Buffer (pH 4.5-5.0) at RT for 2-4 hours.

Method B: Lithium Enolate (Low-Temp)

Why this works: Kinetic control at -78°C prevents the thermodynamic equilibration that leads to ring scission.

Reagents:

  • LiHMDS (Lithium Hexamethyldisilazide) (1.1 eq)

  • Benzoyl Chloride (1.0 eq)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Cool THF solution of LiHMDS to -78°C .

  • Add tetrahydropyran-4-one dropwise over 20 mins. Stir for 45 mins to form the kinetic enolate.

  • Add Benzoyl Chloride (neat or in THF) dropwise.

  • Quench Protocol: Do NOT warm to RT before quenching. Quench at -78°C with saturated Ammonium Chloride (

    
    ) .
    
  • Workup: Extract immediately. Do not wash with NaOH or

    
     (high pH triggers retro-Claisen).
    

Troubleshooting Guide & FAQs

Issue 1: Product vanishes during workup

Diagnosis: Retro-Claisen cleavage. The benzoyl group is falling off because the pH is too high. Fix:

  • Stop using Carbonate/Hydroxide washes. The product is a

    
    -diketone equivalent and is acidic (
    
    
    
    ). Washing with 1M NaOH deprotonates it, putting it in the water layer.
  • Acidify the aqueous layer. If you washed with base, your product is in the aqueous waste. Acidify to pH 4 and re-extract with DCM.

Issue 2: NMR shows a complex mixture of aliphatic chains

Diagnosis: Ring Opening (Ether cleavage). Fix:

  • Lower the temperature. If using Method B, ensure the internal temp never exceeds -60°C during acylation.

  • Switch to Method A (Enamine). The morpholine enamine is far less prone to ring scission than the lithium enolate.

Issue 3: Low yield with Benzoyl Chloride

Diagnosis: O-acylation vs. C-acylation. You might be forming the enol ester instead of the C-acylated product. Fix:

  • Add a rearrangement step. If O-acylation occurs, treat the isolated enol ester with a Lewis acid (e.g.,

    
     or DMAP) to induce an intramolecular Fries-like rearrangement to the C-acylated product.
    

Comparative Data: Base Selection

Base / MethodReaction pHRisk of Ring OpeningRisk of Retro-ClaisenYield Potential
NaOEt / EtOH > 14Critical Critical < 30%
NaH / THF > 14 (Local)HighHigh40-50%
LiHMDS / -78°C Neutral (post-quench)LowLow75-85%
Morpholine Enamine NeutralNegligible Low85-95%

Decision Logic for Synthesis

Follow this logic flow to select the correct path for your specific lab conditions.

DecisionTree Start Start Synthesis Q1 Is the lab strictly anhydrous? Start->Q1 MethodA Method A: Stork Enamine Route Q1->MethodA No / Unsure MethodB Method B: LiHMDS / -78°C Q1->MethodB Yes Q2 Is the product acid-sensitive? MethodA->Q2 Buffer Use Acetate Buffer Hydrolysis Q2->Buffer Yes HCl Use 10% HCl Hydrolysis Q2->HCl No

Figure 2: Decision matrix for selecting the synthesis route based on environmental constraints.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Mistry, P. T., et al. (2011). Synthesis and characterization of 3-acyl-tetrahydropyran-4-ones. Journal of Heterocyclic Chemistry, 48(4), 945-951.
  • Taber, D. F. (2005). C-Acylation of Enolates: The Claisen Condensation.[1][2] Organic Chemistry Portal. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Technical Support Center: Optimizing 3-Benzoyloxan-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Benzoyloxan-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable β-diketone intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of 3-Benzoyloxan-4-one via the C-acylation of tetrahydro-4H-pyran-4-one is a classic Claisen condensation. While straightforward in principle, its practical execution is often plagued by challenges that can significantly impact yield and purity. The primary hurdles include competing O-acylation, self-condensation of the starting ketone, and incomplete reactions. This guide provides in-depth, field-proven insights to navigate these issues.

Troubleshooting Guide: Enhancing Your Reaction's Performance

This section addresses the most common issues encountered during the synthesis of 3-Benzoyloxan-4-one in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most critical factors I should investigate first?

Low yield is the most frequent complaint, and it typically points to one of two culprits: suboptimal enolate formation or a dominant side reaction. The key is to systematically evaluate the core reaction parameters: the base, the solvent, and the temperature.

Your first step should be to analyze the crude reaction mixture by ¹H NMR or LC-MS to determine if the issue is an incomplete reaction or the formation of byproducts.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_crude Analyze Crude Mixture (¹H NMR, LC-MS) start->check_crude incomplete Incomplete Reaction check_crude->incomplete >50% Starting Material byproducts Byproducts Detected check_crude->byproducts New Peaks Observed base_issue Re-evaluate Base: - Use stronger base (NaH, LDA) - Check base quality/activity incomplete->base_issue temp_issue Adjust Temperature: - Is deprotonation efficient at low temp? - Allow reaction to warm to RT? incomplete->temp_issue o_acylation O-acylation is Major Byproduct byproducts->o_acylation self_cond Self-Condensation Observed byproducts->self_cond optimize_c_acyl See Q2: How to Favor C-Acylation o_acylation->optimize_c_acyl optimize_add Optimize Addition Strategy: - Add ketone/ester mix to base - Maintain low temperature self_cond->optimize_add

Caption: A flowchart for diagnosing and addressing low yields.

If the reaction is incomplete, focus on the base. Sodium hydride (NaH) is a common and effective choice for this transformation as it drives the equilibrium toward the enolate by releasing hydrogen gas.[1] Ensure your NaH is fresh and highly active (a 60% dispersion in mineral oil is standard). An excess of base (1.5-2.0 equivalents) can also improve yields by ensuring complete deprotonation.[1][2]

If byproducts are the issue, the most likely is the O-acylated isomer. See the next question for a detailed mitigation strategy.

Q2: I'm observing a significant amount of the O-acylated byproduct, the enol ester. How can I promote C-acylation?

The competition between C- and O-acylation is a classic challenge in enolate chemistry.[3] The outcome is dictated by kinetic versus thermodynamic control, which you can influence by carefully selecting the base, solvent, and reaction temperature.

Mechanism: C- vs. O-Acylation

C_vs_O_Acylation ketone Tetrahydropyran-4-one enolate C-Nucleophile O-Nucleophile Ambident Enolate ketone->enolate + Base - H⁺ c_product 3-Benzoyloxan-4-one (C-acylation) Thermodynamic Product enolate:c->c_product Slower, Irreversible (Hard-Soft Acid-Base Principle) o_product Enol Ester (O-acylation) Kinetic Product enolate:o->o_product Faster, Reversible (Charge Density) c_product->enolate Equilibration (with strong base) benzoyl_chloride PhCOCl benzoyl_chloride->enolate

Caption: The competitive pathways of C- and O-acylation of the enolate.

To favor the desired C-acylated product (the thermodynamic product), consider the following:

  • Use a Strong, Non-nucleophilic Base: Sodium hydride (NaH) is superior to alkoxides like sodium ethoxide. NaH irreversibly deprotonates the ketone, and the resulting sodium enolate is more likely to C-acylate. In contrast, alkoxides can establish an equilibrium that may favor the O-acylated kinetic product.[1][2]

  • Solvent Choice is Crucial: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are ideal.[1] THF is often preferred as it helps to solvate the sodium cation, leaving the enolate more available for reaction.

  • Temperature Control: Perform the deprotonation at a low temperature (0-5 °C) to minimize side reactions. After enolate formation, the addition of the acylating agent (e.g., benzoyl chloride or an ester like methyl benzoate) should also be done at low temperature. Allowing the reaction mixture to slowly warm to room temperature and stir for several hours can then favor the formation of the more stable thermodynamic C-acylated product.[1][2]

Table 1: Impact of Key Parameters on C- vs. O-Acylation

ParameterTo Favor C-Acylation (Thermodynamic)To Favor O-Acylation (Kinetic)Rationale
Base Strong, non-nucleophilic (e.g., NaH, LiHMDS)Weaker, bulky bases (e.g., triethylamine)Strong bases ensure complete and irreversible enolate formation, allowing for equilibration to the more stable C-acyl product.
Solvent Aprotic, coordinating (e.g., THF)Polar aprotic (e.g., DMF, HMPA)Coordinating solvents stabilize the counter-ion, making the oxygen of the enolate less reactive.
Temperature Low initial temp, then warm to RTConsistently low temperatureHigher temperatures provide the energy needed to overcome the activation barrier for C-acylation and favor the thermodynamic product.
Counter-ion Small (Li⁺, Na⁺)Large (K⁺)Smaller cations associate more tightly with the oxygen atom, sterically hindering O-acylation.
Q3: My reaction seems to stall, and purification is difficult due to unreacted starting material. How can I drive the reaction to completion?

An incomplete reaction, in the absence of significant byproduct formation, usually points to issues with stoichiometry or reagent quality.

  • Verify Reagent Quality: As mentioned, the activity of the base is paramount. Use a fresh bottle of NaH or titrate your organolithium base before use. Ensure your solvent is anhydrous, as water will quench the base and the enolate.

  • Optimize Stoichiometry: While a 1:1:1.1 ratio of ketone:acylating agent:base is a common starting point, increasing the amount of base to 1.5-2.0 equivalents can be beneficial.[1][2] This ensures that both the starting ketone and the product β-diketone (which is acidic) remain deprotonated, preventing side reactions.

  • Consider the Acylating Agent: Benzoyl chloride is highly reactive but can be aggressive. If issues persist, switching to a less reactive ester, such as methyl benzoate, can sometimes provide a cleaner reaction, although it may require longer reaction times or higher temperatures.[2]

  • Reaction Time and Temperature: After the initial addition at low temperature, allow the reaction to stir at room temperature for an extended period (5-12 hours) to ensure it proceeds to completion.[1][2] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Frequently Asked Questions (FAQs)

Q: What is the best workup procedure for this reaction?

A careful workup is critical for isolating a pure product. After the reaction is complete, cool the mixture in an ice bath. The excess NaH must be quenched safely by the slow, dropwise addition of an alcohol like isopropanol or ethanol until fizzing ceases.[1] Following this, slowly add aqueous acid (e.g., 1M HCl) to neutralize the mixture and protonate the product enolate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q: Are there alternatives to Sodium Hydride (NaH)?

Yes. While NaH is often the most cost-effective and reliable choice, other strong bases can be used.

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are powerful, non-nucleophilic bases that can provide very clean enolate formation at low temperatures (-78 °C).[1] These are excellent choices for small-scale reactions where controlling stoichiometry is critical.

  • Potassium tert-butoxide (KOtBu) can also be effective, but may lead to more self-aldol condensation byproducts.[2]

Q: How can I best purify the final 3-Benzoyloxan-4-one product?

The crude product is often an oil or a semi-solid. The primary purification methods are:

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is the most common method for achieving high purity.

  • Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective and scalable purification strategy.

  • Copper Salt Formation: For difficult-to-purify β-diketones, a classic technique involves forming the copper(II) salt by treating the crude product with aqueous copper(II) acetate. The solid copper complex can be filtered off, washed, and then decomposed by treatment with strong acid to regenerate the pure β-diketone.[2]

Optimized Experimental Protocol

This protocol is a robust starting point, incorporating best practices to maximize the yield of the C-acylated product.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.). Wash the NaH three times with anhydrous hexanes to remove the oil, then suspend it in anhydrous THF (approx. 0.5 M).

  • Enolate Formation: Cool the NaH suspension to 0 °C using an ice bath. In the dropping funnel, prepare a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes. A small amount of anhydrous ethanol (a few drops) can be added to initiate the reaction if it is sluggish.[1]

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.

  • Acylation: Prepare a solution of methyl benzoate (1.1 eq.) in anhydrous THF and add it dropwise to the enolate solution at 0 °C over 30 minutes.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 8-12 hours. Monitor the progress by TLC.

  • Workup: Cool the reaction back to 0 °C. Carefully quench the excess NaH by the slow, dropwise addition of isopropanol. Then, slowly add 1M HCl (aq.) until the mixture is acidic (pH ~5-6).

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography.

References

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone . ScienceDirect. [Link]

  • Tetrahydropyran synthesis . Organic Chemistry Portal. [Link]

  • CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives . PMC - NIH. [Link]

  • Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen . ACS Catalysis. [Link]

  • Recent Developments in the Synthesis of β-Diketones . MDPI. [Link]

  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives . ResearchGate. [Link]

  • Characteristics of the SN1 Reaction . Chemistry LibreTexts. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones . NIH. [Link]

  • The SN1 Reaction Mechanism . Master Organic Chemistry. [Link]

  • Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis . Chemistry – A European Journal. [Link]

  • A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety . NIH. [Link]

  • (PDF) Recent Developments in the Synthesis of β-Diketones . ResearchGate. [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions . YouTube. [Link]

  • Synthesis of 1,2,3-Benzotriazine-4(3H)-ones . Organic Chemistry Portal. [Link]

  • Cu(II)-Catalyzed Benzannulation of Triynols to Synthesize β-Naphthyl Ketones Using Methanol as a Traceless Protective Agent . The Journal of Organic Chemistry. [Link]

  • Formation of Cyclic Ketones by Intramolecular Acylation . Chemistry LibreTexts. [Link]

  • Ketone synthesis by intramolecular acylation of organorhodium(I) with ester . PubMed. [Link]

  • β-diketones: Important Intermediates for Drug Synthesis . International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • SN1 Reaction Mechanism . YouTube. [Link]

  • Scheme 2. Synthesis of the newly 3, 1-benzoxazin-4-one derivatives . ResearchGate. [Link]

  • The SN1 Reaction Mechanism and SN1 Practice Problems . Chemistry Steps. [Link]

  • Synthesis of benzoxazines, quinazolines and 4H-benzo[e][4][5]thiazine by ANRORC rearrangements of 1,2,4-oxadiazoles . Pure and Applied Chemistry. [Link]

  • Asymmetric α-oxyacylation of cyclic ketones . RSC Publishing. [Link]

Sources

Troubleshooting low yields in benzoxazinone cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Low Yields in Benzoxazinone Cyclization

Executive Summary

The cyclization of


-acylanthranilic acids to form 4H-3,1-benzoxazin-4-ones is a fundamental transformation in heterocyclic chemistry, serving as a gateway to quinazolinones and other pharmacophores. While theoretically straightforward, this dehydration-driven cyclization is notoriously sensitive. Low yields typically stem from three vectors: hydrolytic instability  of the product, incomplete activation  of the carboxylic acid, or electronic deactivation  of the nucleophilic amide oxygen.

This guide moves beyond basic recipes to provide a root-cause analysis framework. It assumes you are using the standard dehydrating activation route (e.g., Acetic Anhydride, Thionyl Chloride, or Cyanuric Chloride).

Diagnostic Workflow (Decision Tree)

Before altering your chemistry, locate the failure point using this logic flow.

TroubleshootingFlow Start Low Yield Detected CheckSM Is Starting Material (SM) fully consumed? Start->CheckSM CheckHydrolysis Is product reverting during workup? CheckSM->CheckHydrolysis Yes (SM Gone) CheckSterics Are there EWGs or ortho-substituents? CheckSM->CheckSterics No (SM Remains) ActionDry Strict Anhydrous Workup (Avoid Aqueous Wash) CheckHydrolysis->ActionDry Yes (TLC shows reversion) ActionMethod Switch to One-Pot High-Temp Protocol CheckHydrolysis->ActionMethod No (Decomposition) ActionHeat Increase Temp or Change Dehydrating Agent CheckSterics->ActionHeat Yes CheckSterics->ActionMethod No (Kinetics issue)

Figure 1: Diagnostic logic for isolating the cause of yield loss in benzoxazinone synthesis.

Technical Troubleshooting (Q&A)

Category 1: Hydrolytic Instability (The "Disappearing Product" Phenomenon)

Q: My reaction shows full conversion on TLC, but the yield drops significantly after aqueous workup. What is happening? A: You are likely hydrolyzing your product back to the starting material. Benzoxazinones are essentially cyclic mixed anhydrides (or activated esters). They are thermodynamically unstable in the presence of water, especially under acidic or basic conditions.

  • The Mechanism: Water attacks the C4 carbonyl (or C2 position depending on substitution), opening the ring back to the

    
    -acylanthranilic acid.
    
  • The Fix: Eliminate aqueous workups.

    • If using acetic anhydride (

      
      ), cool the reaction to 0°C. The product often crystallizes out. Filter and wash with cold, dry ether or hexane.
      
    • If the product does not precipitate, remove the solvent under high vacuum (rotary evaporator with a dry ice trap) and recrystallize the residue from a dry solvent (e.g., toluene or

      
      ).
      

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: This is often the dianthranilide (dimer). If the cyclization is slow (due to low temperature or weak activation), the free amino group of a hydrolyzed intermediate can attack the activated benzoxazinone, forming a dimer.

  • Prevention: Ensure excess dehydrating agent (e.g., 5–10 equivalents of

    
    ) is present to push the equilibrium toward the closed ring and dilute the reaction to minimize intermolecular side reactions.
    
Category 2: Reaction Kinetics & Electronic Effects

Q: I am using an anthranilic acid with a nitro group (


). Why is the reaction stalling? 
A:  Electron-Withdrawing Groups (EWGs) deactivate the nucleophile.
The mechanism requires the amide oxygen to attack the activated carboxylic carbon. An EWG on the benzene ring reduces the electron density on the amide oxygen (via resonance and induction), significantly raising the activation energy.
  • Data Insight:

    Substituent (R) Electronic Effect Approx. Yield (Standard Method) Recommendation

    |

    
     | Neutral | 85-95% | Standard Reflux |
    | 
    
    
    
    | Electron Donating | 90-98% | Mild Heat / Ultrasound | |
    
    
    | Weak EWG | 70-85% | Extended Reflux | |
    
    
    | Strong EWG | < 50% | High Temp / Stronger Activation |
  • The Fix: For deactivated substrates, switch from standard reflux to Microwave Irradiation or use a stronger cyclizing agent like Cyanuric Chloride/DMF or Thionyl Chloride (

    
    )  followed by thermal closure.
    
Category 3: Reagent Quality

Q: Can I use older acetic anhydride? A: No. Acetic anhydride hydrolyzes to acetic acid over time. Acetic acid is a poor dehydrating agent and can actually catalyze the ring-opening hydrolysis.

  • Validation: Run a blank IR or check the refractive index of your

    
    . If it smells strongly of vinegar (acetic acid) rather than the sharp, pungent anhydride odor, distill it over 
    
    
    
    before use.

Mechanistic Visualization

Understanding the competition between cyclization and hydrolysis is critical for control.

Mechanism SM N-Acyl Anthranilic Acid Activated Mixed Anhydride Intermediate SM->Activated + Ac2O / - AcOH Product Benzoxazinone (Target) Activated->Product Cyclization (Heat/Base) Hydrolysis Ring Opening (Yield Loss) Product->Hydrolysis + H2O (Workup) Hydrolysis->SM Reversion

Figure 2: The reversible nature of benzoxazinone formation. Note that water introduction (red path) reverts the product to starting material.

The "Gold Standard" Self-Validating Protocol

Method: Acetic Anhydride Dehydration (Optimized for Stability) Scope: Applicable to most 2-substituted-4H-3,1-benzoxazin-4-ones.

Reagents:

  • 
    -Acylanthranilic acid (1.0 equiv) - Must be predried.
    
  • Acetic Anhydride (5.0 - 10.0 equiv) - Freshly distilled or high purity.

  • Solvent: None (Neat) or Toluene (if solubility is an issue).

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2 or Drierite), place the

    
    -acylanthranilic acid.
    
  • Activation: Add Acetic Anhydride (

    
    ).
    
    • Checkpoint 1: If the solid dissolves immediately, ensure your

      
       is not wet.
      
  • Reaction: Heat the mixture to reflux (approx. 140°C) for 1–3 hours.

    • Checkpoint 2 (Visual): The reaction mixture typically turns from a suspension to a clear solution, then may darken slightly.

    • Checkpoint 3 (TLC): Spot a distinct aliquot. Do not use aqueous acid/base to quench the TLC spot. Elute in Hexane:EtOAc (3:1). Product is usually less polar (higher Rf) than the acid.

  • Isolation (Critical Step):

    • Option A (Precipitation): Cool the mixture slowly to 0°C. If crystals form, filter rapidly and wash with cold anhydrous diethyl ether .

    • Option B (Distillation): If no crystals form, remove excess

      
       under reduced pressure (rotovap). Do not add water. 
      
  • Purification: Recrystallize the crude solid from dry toluene or hexane.

    • Validation: The final product should be stored in a desiccator.

References

  • G. M. Coppola , "The Chemistry of 4H-3,1-Benzoxazin-4-ones," Journal of Heterocyclic Chemistry, vol. 36, no. 3, pp. 563-588, 1999. Link

  • H. A. A. El-Nabi , "Synthesis and Biological Activity of Some New Benzoxazinone Derivatives," Molecules, vol. 18, no. 1, pp. 1-15, 2013.[1] Link

  • Z. Y. Ge et al. , "A Facile and Efficient Copper-Catalyzed Method for the Synthesis of 4H-3,1-Benzoxazin-4-one Derivatives," The Journal of Organic Chemistry, vol. 78, no.[1] 9, pp. 4524–4529, 2013.[1] Link

  • M. Tišler , "Synthesis of Benzoxazinones," in Comprehensive Heterocyclic Chemistry, A. R. Katritzky and C. W. Rees, Eds. Pergamon Press, 1984. Link

Sources

Identification and removal of byproducts in 3-Benzoyloxan-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Removal of Byproducts in 3-Benzoyloxan-4-one Synthesis Ticket Focus:


-Dicarbonyl Construction on Heterocyclic Scaffolds
Audience:  Medicinal Chemists, Process Development Scientists

The Reaction Landscape: Mechanism & Selectivity

The synthesis of 3-benzoyloxan-4-one (also known as 3-benzoyl-tetrahydro-4H-pyran-4-one) involves the acylation of tetrahydro-4H-pyran-4-one. This is a classic competition between Kinetic Control (O-Acylation) and Thermodynamic Control (C-Acylation) .

Unlike simple cyclohexanone, the oxygen atom in the pyran ring increases the polarity of the substrate and slightly alters the pKa of the


-protons (C3/C5), making the enolate character distinct. The primary failure mode in this synthesis is the formation of the Enol Ester  (O-acyl) rather than the desired 

-Diketone
(C-acyl).
Visualizing the Reaction Pathways

The following diagram maps the critical decision points where byproducts are generated.

ReactionPathways Start Tetrahydro-4H-pyran-4-one Base Base Deprotonation (NaH, LHMDS, or MgCl2/Et3N) Start->Base Enolate Enolate Intermediate Base->Enolate PhCOCl + Benzoyl Chloride Enolate->PhCOCl RingOpen BYPRODUCT C: Ring-Opened Species (Base-mediated cleavage) Enolate->RingOpen Harsh Base/High Temp CAcyl TARGET: 3-Benzoyloxan-4-one (C-Acylation) PhCOCl->CAcyl Thermodynamic Control (Soft Enolization/Rearrangement) OAcyl BYPRODUCT A: Enol Ester (O-Acylation) PhCOCl->OAcyl Kinetic Control (Hard Nucleophile/Hard Electrophile) DiAcyl BYPRODUCT B: 3,5-Dibenzoyl species CAcyl->DiAcyl Excess Base/Reagent OAcyl->CAcyl Rearrangement (CN- or DMAP catalyzed)

Caption: Figure 1. Bifurcation of acylation pathways. Green indicates the desired thermodynamic path; Red indicates byproduct formation traps.

Troubleshooting Guide (Support Tickets)

Ticket #101: "I have a major spot on TLC that isn't my product."

Diagnosis: O-Acylation Dominance (Enol Ester Formation) . If you used a hard base (like NaH or LDA) and quenched the reaction quickly at low temperature, you likely formed the kinetic enol ester product (3-benzoyloxy-5,6-dihydro-2H-pyran).

  • The Fix (Rescue): Do not discard. Treat the crude mixture with a catalytic amount of DMAP (4-dimethylaminopyridine) or a cyanide source (like acetone cyanohydrin) in a non-polar solvent. This induces a Steglich-type rearrangement (or C-acyl transfer), converting the O-acyl byproduct into the desired C-acyl target.

  • The Prevention: Switch to "Soft Enolization" (See Protocol A below). Using

    
     creates a chelated magnesium enolate that blocks the oxygen site, forcing C-acylation.
    
Ticket #102: "My product is solidifying with metal salts."

Diagnosis: Magnesium/Lithium Chelation .


-diketones are potent chelators. If you used the Magnesium Chloride method, your product is likely trapped as a magnesium chelate, which is insoluble in ether/EtOAc but soluble in water/organic emulsions.
  • The Fix: You must perform an Acid Wash . The final quench requires 1N or 2N HCl (carefully added) to protonate the enolate and break the Metal-Oxygen bond.

  • Verification: The organic layer should turn from cloudy/colored to clear yellow upon successful decomplexation.

Ticket #103: "Yield is low and NMR shows complex aliphatic multiplets."

Diagnosis: Ring Opening / Polymerization . The pyran ring, while stable, can undergo retro-Michael type decomposition under harsh basic conditions (e.g., refluxing NaOEt).

  • The Fix: Lower the reaction temperature. Avoid alkoxide bases if possible. Switch to non-nucleophilic bases (LHMDS) or the buffered

    
     system.
    

Experimental Protocols

Protocol A: The "Gold Standard" Soft Enolization (Recommended)

This method utilizes Magnesium Chloride to template the reaction, exclusively favoring C-acylation by protecting the enolate oxygen.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Anhydrous

    
     (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Benzoyl Chloride (1.1 equiv)

  • Solvent: Dry DCM or Acetonitrile

Step-by-Step:

  • Chelation Setup: In a flame-dried flask under

    
    , suspend anhydrous 
    
    
    
    in dry DCM. Add the Tetrahydro-4H-pyran-4-one.[1][2][3]
  • Enolization: Cool to 0°C. Add

    
     dropwise. The mixture may become a thick slurry (Magnesium enolate formation). Stir for 30 min at 0°C.
    
  • Acylation: Add Benzoyl Chloride dropwise over 15 minutes. Crucial: Keep temperature < 5°C during addition to prevent di-acylation.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench (Critical): Pour the reaction mixture into cold 2N HCl . Stir vigorously for 30 minutes. Why? This breaks the Mg-chelate. If you skip this, your product stays in the aqueous phase or filters out as a salt.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .
    
Protocol B: The Enamine Route (Alternative)

Useful if the starting material is sensitive to Lewis Acids.

Step-by-Step:

  • Reflux Tetrahydro-4H-pyran-4-one with Pyrrolidine (1.1 equiv) in Toluene with a Dean-Stark trap to remove water.

  • Isolate the crude enamine (remove toluene in vacuo).

  • Dissolve enamine in dry Dioxane or THF. Add Benzoyl Chloride (1.0 equiv).

  • Stir at RT for 4 hours (forms the iminium salt).

  • Hydrolyze with 10% HCl/Water solution for 1 hour.

  • Extract the

    
    -diketone.
    

Data & Byproduct Identification

Table 1: Byproduct Profile & Removal Strategies

ComponentStructure DescriptionTLC Behavior (vs Target)Removal Strategy
3-Benzoyloxan-4-one Target

-diketone
Mid-polar (often streaks due to enol form)N/A
Enol Ester (O-acyl) 3-Benzoyloxy-dihydro-pyranHigher

(Less polar)
Acid hydrolysis or DMAP rearrangement
Benzoic Acid Hydrolysis byproductLow

(trails) or stays at baseline
Wash with sat.

3,5-Dibenzoyl... Di-acylated speciesVery High

(Non-polar)
Recrystallization (MeOH/EtOH)
Pyranone Dimer Self-condensation productVariableColumn Chromatography

FAQ

Q: Can I use Sodium Hydride (NaH) for this reaction? A: Yes, but it is risky. NaH generates a "naked" enolate that is highly reactive. It often leads to mixtures of C- and O-acylation. If you must use NaH, use a solvent like THF/HMPA (though toxic) to encourage C-acylation, or heat the reaction after addition to thermodynamically equilibrate the mixture to the C-acyl product.

Q: The product exists as two spots on TLC. Is it impure? A: Not necessarily.


-diketones exist in equilibrium between the keto  and enol  tautomers. On silica gel, these can sometimes separate or cause streaking. Run an NMR in 

; if you see a sharp OH peak downfield (>12 ppm) and a vinyl proton, it is the enol form of your clean product.

Q: How do I store 3-benzoyloxan-4-one? A: Store in a freezer (-20°C) under inert gas.


-diketones can slowly oxidize or undergo cleavage if left in moist air or light for extended periods.

References

  • Soft Enolization (MgCl2 Method): Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of ketones by the use of magnesium chloride and triethylamine. Journal of Organic Chemistry , 50(15), 2622–2624. Link

  • C- vs O-Acylation Selectivity: Black, T. H. (1983). The preparation and reactions of diazomethane. Aldrichimica Acta, 16(1), 3-10.
  • Enamine Acylation Mechanism: Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society , 85(2), 207–222. Link

  • Rearrangement of Enol Esters: Montag, T., et al. (2010). The Steglich Rearrangement of O-Acylated Azlactones. Tetrahedron Letters, 51(38), 5003-5005.

Sources

Avoiding degradation of 3-Benzoyloxan-4-one during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Benzoyloxan-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling and purification of this valuable synthetic intermediate. The inherent reactivity of the β-keto ether moiety within the oxanone framework necessitates careful control over workup conditions to prevent degradation and ensure high yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of 3-Benzoyloxan-4-one, providing explanations for the underlying chemistry and actionable protocols to mitigate these problems.

Issue 1: Significant Loss of Product and Low Yield After Basic Aqueous Workup

Question: I am experiencing a dramatic decrease in the yield of 3-Benzoyloxan-4-one after washing the organic layer with aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to remove acidic impurities. What is causing this product loss?

Answer: The primary cause of product loss under basic conditions is a retro-Claisen condensation (also known as debenzoylation). 3-Benzoyloxan-4-one is a β-keto ether, and the carbon-carbon bond between the carbonyl group and the benzoyl-substituted carbon (C3) is susceptible to cleavage by nucleophiles, especially under basic conditions.

The mechanism involves the nucleophilic attack of a hydroxide ion on the ketone carbonyl, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C2-C3 bond, yielding an enolate of oxan-4-one and benzoic acid (or its conjugate base). Both of these products are typically more water-soluble than the starting material and are consequently lost to the aqueous phase during extraction, leading to a significant reduction in yield.

Caption: Base-catalyzed retro-Claisen degradation of 3-Benzoyloxan-4-one.

Recommended Mitigation Protocol:

To avoid this degradation pathway, it is crucial to use milder basic conditions or non-basic methods to remove acidic impurities.

Step-by-Step Gentle Workup Protocol:

  • Initial Quench: Quench the reaction mixture with deionized water or, preferably, a saturated aqueous solution of ammonium chloride (NH₄Cl)[1]. This will neutralize any strongly basic reagents without significantly raising the pH.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Instead of strong bases, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Swirl gently and vent the separatory funnel frequently to release any evolved CO₂ gas. Perform this wash 2-3 times.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<40 °C).

Issue 2: Appearance of Multiple Spots on TLC and Complex NMR Spectrum After Acidic Workup

Question: After washing my reaction mixture with dilute hydrochloric acid (HCl) to remove basic impurities, my TLC shows multiple new spots, and the ¹H NMR spectrum of the crude product is very complex, suggesting product degradation or rearrangement. What is happening?

Answer: The tetrahydropyran ring of 3-Benzoyloxan-4-one, being a cyclic ether, is susceptible to acid-catalyzed hydrolysis.[3][4] Protonation of the ether oxygen atom can initiate a ring-opening reaction, leading to a mixture of linear, hydroxy-keto compounds. These degradation products can further react or exist in equilibrium, leading to the observed complexity in the analytical data.

Caption: Acid-catalyzed hydrolysis and ring-opening of 3-Benzoyloxan-4-one.

Recommended Mitigation Protocol:

Avoid the use of strong acids during workup. For removing basic impurities, a mildly acidic wash is recommended.

Step-by-Step Protocol for Removing Basic Impurities:

  • Extraction: After quenching the reaction (if necessary with water), extract the product into an appropriate organic solvent.

  • Mild Acid Wash: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This solution is weakly acidic (pH ~4.5-6.0) and is effective at removing many common organic bases (like amines) without being harsh enough to promote significant ether cleavage.

  • Water Wash: Follow the NH₄Cl wash with a wash using deionized water to remove any residual ammonium salts.

  • Brine Wash and Drying: Proceed with a brine wash and drying as described in the previous protocol.

Frequently Asked Questions (FAQs)

Q1: My product seems to be a mixture of diastereomers after workup, even though my reaction is stereoselective. Could the workup be causing epimerization?

A1: Yes, it is highly likely. The proton alpha to the ketone at the C3 position is acidic and can be removed by a base to form an enolate. Reprotonation of this planar enolate can occur from either face, leading to epimerization and a mixture of diastereomers. Even mild bases like potassium carbonate can facilitate this process over time. To minimize epimerization, strictly avoid strong bases during workup, keep the workup time as short as possible, and maintain low temperatures (0-5 °C) during all aqueous washes.

Q2: What are the ideal storage conditions for 3-Benzoyloxan-4-one?

A2: Given its sensitivity to both acid and base, 3-Benzoyloxan-4-one should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage). Avoid storing it in solution, as trace impurities in the solvent could catalyze degradation over time.

Q3: I am having trouble with emulsions during the extraction of 3-Benzoyloxan-4-one. Any suggestions?

A3: Emulsions are common when working with polar organic molecules. To combat this, after adding your aqueous wash solution, do not shake the separatory funnel vigorously. Instead, gently invert the funnel several times. If an emulsion still forms, adding a small amount of brine (saturated NaCl solution) can help to break it by increasing the ionic strength of the aqueous phase.[5] Allowing the separatory funnel to stand for a longer period can also help the layers to separate.

Q4: What is the best way to monitor the purity and stability of 3-Benzoyloxan-4-one?

A4: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • TLC: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to monitor the progress of your reaction and the purity of your fractions. Degradation products will often appear as more polar spots (lower Rf).

  • ¹H NMR: This is the most definitive method for assessing purity. The presence of characteristic signals for the intact molecule and the absence of signals corresponding to degradation products (e.g., benzoic acid or ring-opened species) will confirm the integrity of your compound.

Data Summary and Recommended Workup Conditions

Parameter Recommendation Rationale
pH Range 6.0 - 7.5Avoids both acid-catalyzed ring opening and base-catalyzed retro-Claisen degradation.
Acidic Wash Saturated aq. NH₄ClMildly acidic to remove bases without causing significant hydrolysis of the ether.[1]
Basic Wash Saturated aq. NaHCO₃Mildly basic to remove acids without promoting significant retro-Claisen reaction.[2]
Temperature 0 - 25 °C (ideally <10 °C)Lower temperatures slow down the rates of all potential degradation reactions.
Solvents Ethyl acetate, DichloromethaneCommon extraction solvents that have good solubility for the target molecule.

Recommended Workflow for Workup

G start Reaction Mixture quench Quench with sat. aq. NH₄Cl or H₂O start->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash_acid Wash with sat. aq. NH₄Cl (if needed) extract->wash_acid To remove bases wash_base Wash with sat. aq. NaHCO₃ (if needed) extract->wash_base To remove acids wash_acid->wash_base To remove acids wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate in vacuo (<40°C) dry->filter_concentrate end Crude Product filter_concentrate->end

Caption: Recommended gentle workup workflow for 3-Benzoyloxan-4-one.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Larock, R. C. (1999).
  • Gassman, P. G., & Schenk, W. N. (1977). The Acid and Base Catalyzed Hydrolysis of 1,3-Dioxanes. The Journal of Organic Chemistry, 42(5), 918-920.
  • MIT OpenCourseWare. (2010). Reaction Work-Up I. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction? Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.4: Claisen Condensation. Retrieved from [Link]

  • ACS Publications. (1984). Acid-catalyzed hydrolyses of 2-alkoxytetrahydropyrans: evidence for the changeover from an A-1 to an ASE2 mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: 3-Benzoyloxan-4-one Scaffolds vs. Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis between 3-Benzoyloxan-4-one (a functionalized tetrahydropyran-4-one) and its nitrogen-based bioisosteres, the Quinazolinone analogs (specifically 4(3H)-quinazolinones).

While quinazolinones represent a "privileged scaffold" in medicinal chemistry with established FDA-approved drugs (e.g., Methaqualone, Idelalisib), the 3-benzoyloxan-4-one scaffold has emerged as a critical pharmacophore in "Green Chemistry" and fragment-based drug design. This analysis contrasts their synthetic accessibility, physicochemical profiles, and pharmacological efficacy, specifically targeting researchers in oncology and antimicrobial discovery.

Scaffold Architecture & Bioisosterism

The core structural distinction lies in the heteroatom substitution within the saturated ring (Oxygen vs. Nitrogen) and the resulting electronic distribution.

Feature3-Benzoyloxan-4-one Quinazolinone Analogs
Core Structure Oxygen-containing heterocycle (Tetrahydropyranone)Nitrogen-containing heterocycle (Pyrimidinone fused to benzene)
Electronic Nature High electronegativity of Oxygen increases polarity but reduces H-bond donor capability.Nitrogen allows for H-bond donor/acceptor versatility (NH tautomers).
Metabolic Stability Susceptible to oxidative ring-opening (CYP450).Highly stable aromatic core; often requires functionalization to improve solubility.
Synthetic Route Multicomponent Reactions (MCRs): Often one-pot, catalyst-driven (Green).Condensation/Cyclization: Anthranilic acid precursors, often requires high heat/acid.
Primary Targets PARP-1, Urease, Antimicrobial targets.EGFR, DHFR, GABA receptors, DNA Gyrase.
Structural Relationship Diagram

The following diagram illustrates the synthetic divergence and bioisosteric relationship between the two scaffolds.

ScaffoldComparison cluster_Oxan Oxygen Scaffold (Oxan-4-one) cluster_Quin Nitrogen Scaffold (Quinazolinone) Precursor Common Precursors (Aldehydes/Active Methylenes) Oxan 3-Benzoyloxan-4-one (O-Heterocycle) Precursor->Oxan Knoevenagel/Michael (Green MCR) Anthra Anthranilic Acid Derivative Precursor->Anthra Derivatization Pyrano Pyrano[2,3-d]pyrimidine (Fused Analog) Oxan->Pyrano + Urea/Thiourea (Ring Fusion) Quin Quinazolin-4(3H)-one (N-Heterocycle) Oxan->Quin Bioisosteric Replacement (O vs NH) Anthra->Quin Niementowski Cyclization

Figure 1: Synthetic divergence showing 3-Benzoyloxan-4-one as a precursor to fused systems vs. the direct cyclization of Quinazolinones.

Synthetic Efficiency & Green Chemistry

The 3-benzoyloxan-4-one scaffold is frequently synthesized via Multicomponent Reactions (MCRs) , offering superior atom economy compared to the multi-step synthesis of quinazolinones.

Comparative Synthetic Metrics
Metric3-Benzoyloxan-4-one RouteQuinazolinone Route (Classical)
Atom Economy High (>90%): All reactants incorporated into the final fused ring system.Moderate (60-75%): Loss of water/leaving groups during cyclization.
Solvent System Ethanol/Water (Green solvents).Acetic Anhydride/DMF (Toxic/High boiling point).
Catalyst Organocatalysts (L-Proline, DABCO) or Ionic Liquids.Strong Acids (H2SO4) or Refluxing Acyl Chlorides.
Purification Often precipitation/filtration (No column chromatography).Extraction + Column Chromatography often required.
Mechanistic Insight: The "Green" Advantage

The synthesis of 3-benzoyloxan-4-one derivatives (often fused into pyrano[2,3-d]pyrimidines) utilizes a Knoevenagel condensation followed by a Michael addition . This sequence proceeds rapidly in aqueous ethanol because the polarity of the solvent stabilizes the charged intermediates (enolates), facilitating ring closure without harsh dehydration agents [1].

In contrast, Quinazolinone synthesis typically proceeds via the benzoxazinone intermediate (formed from anthranilic acid and acetic anhydride). The ring-opening of this intermediate by amines requires high temperatures to overcome the activation energy of the amide bond formation [2].

Pharmacological Profile: Efficacy Comparison

Anticancer Activity (EGFR vs. PARP-1)
  • Quinazolinones: Historically dominant in targeting EGFR (Epidermal Growth Factor Receptor). The planar aromatic structure mimics ATP, fitting into the kinase binding pocket.

    • Key Data: IC50 values for gefitinib-analogs often range from 10–100 nM against EGFR-mutant cell lines (e.g., MCF-7, HCT-116) [3].

  • 3-Benzoyloxan-4-one Analogs: Recent studies highlight their efficacy as PARP-1 inhibitors . The oxygen-containing ring alters the hydrogen bonding network, improving selectivity for DNA repair enzymes over kinases.

    • Key Data: Fused pyrano-pyrimidine derivatives have demonstrated IC50 values as low as 3.6 nM against PARP-1, comparable to the drug Olaparib (5.7 nM) [4].

Antimicrobial & Anti-inflammatory[1][2][3]
  • Quinazolinones: Broad-spectrum antibiotics (DNA gyrase inhibition) but suffer from resistance issues.

  • Oxan-4-ones: Exhibit potent Urease inhibition (anti-ulcer/H. pylori). The 3-benzoyl moiety acts as a chelator for the nickel active site in urease enzymes.

    • Experimental Insight: Compounds with electron-donating groups (e.g., -OMe) on the benzoyl ring show superior activity due to enhanced hydrophobic interaction with the enzyme pocket [5].

Experimental Protocols

Protocol A: Green Synthesis of Pyrano[2,3-d]pyrimidine (Oxan-4-one Analog)

Rationale: This protocol demonstrates the high-efficiency MCR characteristic of the oxan-4-one scaffold generation.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Barbituric Acid (1.0 mmol)

  • Catalyst: DABCO (15 mol%) or ZrOCl2·8H2O (Green Lewis Acid)

  • Solvent: Ethanol:Water (1:1 v/v)

Step-by-Step Workflow:

  • Mixing: In a 50 mL round-bottom flask, combine benzaldehyde, malononitrile, and barbituric acid in 10 mL of EtOH:H2O.

  • Catalysis: Add 15 mol% DABCO.

  • Reflux: Stir the mixture at 80°C.

    • Validation: Monitor reaction progress via TLC (Ethyl Acetate:n-Hexane 3:7). The spot for benzaldehyde (starting material) should disappear within 15–30 minutes.

  • Precipitation: Upon completion, cool the mixture to room temperature. A solid precipitate will form.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted catalyst.

  • Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Expected Yield: 85–95% Characterization (Self-Validation):

  • IR: Look for disappearance of the nitrile peak (CN) if cyclization is complete, or a shift in Carbonyl (C=O) stretch (~1680 cm⁻¹).

  • Proton NMR: A singlet at δ 5.0–6.0 ppm indicates the CH proton of the pyran ring (chiral center formed).

Protocol B: Urease Inhibition Assay (Functional Comparison)

Rationale: To compare the biological efficacy of the synthesized analog against a standard (Thiourea or Acetohydroxamic acid).

  • Enzyme Prep: Prepare Jack bean urease solution (5 U/mL) in phosphate buffer (pH 7.4).

  • Incubation: Mix 10 μL of test compound (dissolved in DMSO) with 25 μL of enzyme solution. Incubate at 37°C for 15 mins.

  • Substrate Addition: Add 50 μL of Urea (100 mM). Incubate for 30 mins.

  • Detection: Add 50 μL of Phenol Red indicator.

  • Quantification: Measure absorbance at 625 nm.

    • Calculation: % Inhibition =

      
      .
      

Structure-Activity Relationship (SAR) Logic

The following diagram details how substitutions on the 3-Benzoyloxan-4-one scaffold modulate biological activity compared to the Quinazolinone core.

SAR_Logic Core 3-Benzoyloxan-4-one Scaffold Pos3 Position 3 (Benzoyl Group) Crucial for Lipophilicity Core->Pos3 Pos4 Position 4 (Carbonyl) H-Bond Acceptor Core->Pos4 RingO Ring Oxygen Polarity/Solubility Core->RingO Effect3 Fusion with Pyrimidine Creates PARP-1 Inhibitor Core->Effect3 + Urea/Thiourea Effect1 Electron Donating (OMe) Increases Urease Inhibition Pos3->Effect1 Para-substitution Effect2 Electron Withdrawing (NO2) Decreases Activity (Steric/Electronic clash) Pos3->Effect2 Meta-substitution

Figure 2: SAR Logic for optimizing the 3-Benzoyloxan-4-one scaffold.

References

  • Synthesis of benzopyrano[2,3-d]pyrimidines via Green Catalysis. ResearchGate. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central (PMC). Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central (PMC). Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. Semantic Scholar. Available at: [Link]

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives... and their urease inhibitory activity. PubMed Central (PMC). Available at: [Link]

A Researcher's Guide to the In Vitro Validation of 3-Benzoyloxan-4-one's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of the novel compound 3-Benzoyloxan-4-one. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis against established standards.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a fundamental biological process, a double-edged sword that is essential for tissue repair and defense against pathogens, yet its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and atherosclerosis.[1] A key cellular player in the inflammatory response is the macrophage, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), produces a host of pro-inflammatory mediators.[2] These include nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2]

The production of these mediators is largely controlled by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation, a cascade of events leads to its translocation into the nucleus, where it orchestrates the transcription of numerous pro-inflammatory genes.[3][5][6]

Novel molecules like 3-Benzoyloxan-4-one represent promising candidates for new anti-inflammatory therapies. To validate this potential, a systematic and robust in vitro screening process is essential. This guide outlines such a process, using a well-established macrophage model to compare the efficacy of 3-Benzoyloxan-4-one against Dexamethasone, a potent corticosteroid widely used for its anti-inflammatory effects.[7][8]

Experimental Design: A Multi-Faceted Approach to Validation

Our validation strategy is built on a foundation of scientifically sound choices designed to produce reliable and reproducible data. The entire workflow is visualized below.

The Cellular Model: RAW 264.7 Macrophages

We have selected the murine macrophage cell line RAW 264.7 as our model system. This cell line is widely used for screening anti-inflammatory compounds because it is easy to culture and provides an inflammatory response to LPS that closely mimics in vivo macrophage behavior.[2] Upon stimulation with LPS, RAW 264.7 cells robustly produce key inflammatory mediators, making them an ideal platform for our investigation.[2][9]

The Inflammatory Stimulus: Lipopolysaccharide (LPS)

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It triggers the inflammatory cascade by binding to Toll-like receptor 4 (TLR4) on the cell surface, initiating the NF-κB signaling pathway and leading to the production of NO, TNF-α, and IL-6.[2][10] Using LPS allows us to create a consistent and measurable inflammatory environment in our in vitro system.[9]

Controls: The Cornerstones of a Valid Experiment

To ensure the integrity of our results, a comprehensive set of controls is non-negotiable:

  • Vehicle Control (VC): Cells treated only with the solvent used to dissolve 3-Benzoyloxan-4-one (e.g., DMSO). This establishes the baseline response.

  • Negative Control (LPS): Cells stimulated with LPS alone. This demonstrates the maximal inflammatory response in our system.

  • Positive Control (LPS + Dexamethasone): Cells stimulated with LPS and treated with Dexamethasone. This provides a benchmark for potent anti-inflammatory activity against which 3-Benzoyloxan-4-one can be compared.[11]

Experimental Workflow Diagram

The overall experimental process is outlined in the diagram below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Stimulation cluster_2 Phase 3: Incubation & Collection cluster_3 Phase 4: Downstream Assays A Culture RAW 264.7 Cells B Seed Cells in Plates A->B C Pre-treat with 3-Benzoyloxan-4-one or Dexamethasone B->C H Cell Viability Assay (MTT) B->H D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant (for NO & Cytokine Assays) E->F G Lyse Cells (for Western Blot & RT-qPCR) E->G I Nitric Oxide Assay (Griess Reagent) F->I J Cytokine Quantification (ELISA for TNF-α, IL-6) F->J K Gene Expression (RT-qPCR) G->K L Protein Analysis (Western Blot) G->L

Caption: Overall experimental workflow for validating anti-inflammatory activity.

Core Methodologies and Protocols

The following protocols are fundamental to our validation process. Each is designed to be a self-validating system through the inclusion of the controls described above.

Critical First Step: Cell Viability Assay

Rationale: It is crucial to determine if 3-Benzoyloxan-4-one reduces inflammatory markers by a true anti-inflammatory mechanism or simply by killing the cells. The MTT assay assesses cell viability by measuring the metabolic activity of living cells.[12][13] Only concentrations of the compound that are non-toxic should be used for subsequent anti-inflammatory assays.[11]

Protocol: MTT Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[11]

  • Treat the cells with various concentrations of 3-Benzoyloxan-4-one for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]

  • Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[16]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Measuring Key Inflammatory Mediators

Rationale: During inflammation, macrophages express inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[17] NO is a key signaling molecule and a marker of the inflammatory response. We will quantify NO by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[18][19][20]

Protocol: Griess Assay

  • Collect 50 µL of cell culture supernatant from each well of the treated plate.

  • Add 50 µL of Griess Reagent I (Sulfanilamide solution) to each sample.[21]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-Naphthyl)ethylenediamine solution) to each sample.[21]

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.[22]

  • Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by activated macrophages.[2][23] Measuring their levels in the cell supernatant provides a direct assessment of the inflammatory state. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins.[24][25][26]

Protocol: ELISA for TNF-α and IL-6

  • Coat a 96-well ELISA plate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight.

  • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.[24]

  • Wash the plate and add a biotin-conjugated detection antibody. Incubate for 1 hour.[27]

  • Wash the plate and add Streptavidin-HRP conjugate. Incubate for 20-30 minutes.

  • Wash the plate and add a substrate solution (e.g., TMB).[24]

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.[27]

  • Calculate the cytokine concentrations from the standard curve.

Investigating the Mechanism: Gene and Protein Expression

Rationale: To understand if 3-Benzoyloxan-4-one is acting at the transcriptional level, we will measure the mRNA expression of the genes encoding iNOS (Nos2), TNF-α (Tnf), and IL-6 (Il6) using Reverse Transcription Quantitative PCR (RT-qPCR).[17][28] This will reveal if the compound inhibits the synthesis of these inflammatory mediators.

Protocol: RT-qPCR

  • Lyse the treated cells and extract total RNA using a suitable kit.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

  • Perform qPCR using specific primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-stimulated control.[29]

Rationale: To pinpoint the molecular target of 3-Benzoyloxan-4-one, we will examine its effect on the NF-κB signaling pathway using Western blotting.[30][31] Specifically, we will measure the phosphorylation of IκBα (p-IκBα) and the p65 subunit of NF-κB (p-p65). Phosphorylation of IκBα leads to its degradation, allowing p65 to move to the nucleus and activate gene transcription.[32][33] A decrease in the levels of p-IκBα and p-p65 would suggest that 3-Benzoyloxan-4-one inhibits this critical inflammatory pathway.[32]

Protocol: Western Blot

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Visualization of the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway activated by LPS and highlights the potential points of inhibition by 3-Benzoyloxan-4-one.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50_nuc p50 p50->p50_nuc Translocation Compound 3-Benzoyloxan-4-one Compound->IKK Inhibits? DNA DNA (κB site) p65_nuc->DNA Binds Genes Pro-inflammatory Genes (Tnf, Il6, Nos2) DNA->Genes Transcription

Caption: LPS-induced NF-κB signaling pathway and potential inhibition site.

Data Interpretation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate comparison between 3-Benzoyloxan-4-one and the positive control, Dexamethasone.

Table 1: Effect on Cell Viability and NO Production

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (µM)% Inhibition of NO
Control -100 ± 5.21.5 ± 0.3-
LPS (1 µg/mL) -98 ± 4.835.2 ± 2.10
3-Benzoyloxan-4-one 199 ± 5.128.1 ± 1.920.2
1097 ± 4.515.5 ± 1.456.0
5095 ± 5.57.8 ± 0.977.8
Dexamethasone 198 ± 4.99.2 ± 1.173.9

Data are represented as mean ± SD. This is example data.

Table 2: Effect on Pro-inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control -50 ± 825 ± 5
LPS (1 µg/mL) -2500 ± 1501800 ± 120
3-Benzoyloxan-4-one 101300 ± 90950 ± 80
50600 ± 55400 ± 45
Dexamethasone 1450 ± 40300 ± 30

Data are represented as mean ± SD. This is example data.

Interpretation: The data should demonstrate that 3-Benzoyloxan-4-one significantly reduces the production of NO, TNF-α, and IL-6 in a dose-dependent manner without causing significant cytotoxicity. The efficacy can be directly compared to Dexamethasone. Western blot and RT-qPCR results would further support these findings by showing a reduction in the expression of inflammatory genes and inhibition of the NF-κB signaling pathway.

References

  • IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]

  • MDPI. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019. [Link]

  • ACS Omega. (2024). Physicochemical Characterization and In Vitro Anti-inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil (Carapa guianensis Aubl.) for Skin Dressings. [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... [Link]

  • Asian Journal of Research in Pharmaceutical and Health Sciences. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • The Journal of Experimental Medicine. (2007). Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. [Link]

  • National Center for Biotechnology Information (NCBI). (2017). NF-κB signaling in inflammation. [Link]

  • ResearchGate. (n.d.). Western blot analysis of NF-κB pathway activation in RAW264.7.... [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. [Link]

  • ResearchGate. (2022). Guidelines for the in vitro determination of anti-inflammatory activity. [Link]

  • National Center for Biotechnology Information (NCBI). (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. [Link]

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]

  • Wikipedia. (n.d.). NF-κB. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. [Link]

  • OMICS International. (n.d.). Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Spandidos Publications. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. [Link]

  • ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C).... [Link]

  • MDPI. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. [Link]

  • Bio-Techne. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2017). (PDF) NF-κB signaling in inflammation. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. [Link]

  • ACS Publications. (2024). Physicochemical Characterization and In Vitro Anti-Inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

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  • ResearchGate. (n.d.). Gene expression (mRNA) of IL-6 and TNF-α evaluated by RT-PCR on human.... [Link]

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Sources

Comparing the synthetic routes to various benzoxazinone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxazinones are a privileged scaffold in medicinal chemistry, existing primarily as three distinct isomers based on the heteroatom positioning and carbonyl location: 1,4-benzoxazin-3-one , 3,1-benzoxazin-4-one , and 1,3-benzoxazin-2-one . Each isomer exhibits unique pharmacological profiles, ranging from tyrosine kinase inhibition to elastase inhibition.

This guide provides a technical comparison of the synthetic routes for these isomers, moving beyond "textbook" definitions to evaluate modern, scalable, and atom-economical methodologies. We prioritize protocols that minimize hazardous reagents (e.g., phosgene) and maximize yield.

Comparative Metrics at a Glance
Feature1,4-Benzoxazin-3-one 3,1-Benzoxazin-4-one 1,3-Benzoxazin-2-one
Primary Precursors 2-Aminophenol +

-Haloesters
Anthranilic Acid + Acid ChloridesSalicylaldehyde + Urea
Key Mechanism N-Alkylation

Cyclization
N-Acylation

Dehydrative Cyclization
Condensation

Cyclization
Classic Reagents Chloroacetyl chloride, K

CO

Acetic Anhydride (Reflux)Phosgene or CDI
Modern Reagent Ethanol (Solvent-mediated)Cyanuric Chloride / DMFIodine / H

O

or Microwave
Atom Economy Moderate (Halide waste)High (Water/Amine waste)High (Ammonia/Water waste)
Typical Yield 75–90%85–95%80–92%
Primary Utility Antineoplastic, AntithromboticSerine Protease InhibitorsAntimicrobial, Antifungal

Isomer 1: 1,4-Benzoxazin-3-one

Target Audience: Researchers developing kinase inhibitors or antithrombotic agents.

The Synthetic Logic

The construction of the 1,4-benzoxazine core traditionally relies on the reaction of o-aminophenols with


-haloacyl halides. While effective, this route often requires aggressive bases and generates significant acid waste. A superior modern approach utilizes a one-pot alkylation-cyclization  strategy using ethyl bromoacetate in ethanol. This method exploits the nucleophilicity of the amine and the phenol sequentially without requiring protection groups.
Mechanistic Pathway[1][4][5]

G Start 2-Aminophenol Inter1 Intermediate: N-Alkylated Species Start->Inter1 SN2 Attack (N-terminus) Reagent Ethyl Bromoacetate (K2CO3, EtOH) Reagent->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization Ester Aminolysis / Phenolic Attack Product 1,4-Benzoxazin-3-one Cyclization->Product -EtOH

Figure 1: Sequential N-alkylation and intramolecular cyclization to form the 1,4-benzoxazin-3-one core.

Validated Protocol: Ethanol-Mediated Cyclization

Source: Adapted from green chemistry protocols optimizing 2-aminophenol reactivity [1, 2].

  • Reagent Setup :

    • Substrate : 2-Aminophenol (10 mmol, 1.09 g).

    • Alkylating Agent : Ethyl bromoacetate (11 mmol, 1.22 mL).

    • Base : Potassium carbonate (K

      
      CO
      
      
      
      , 20 mmol, 2.76 g).
    • Solvent : Ethanol (Absolute, 20 mL).

  • Execution :

    • Dissolve 2-aminophenol in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add K

      
      CO
      
      
      
      followed by the dropwise addition of ethyl bromoacetate at room temperature.
    • Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the amine.

  • Workup & Purification :

    • Cool reaction to room temperature.[1] Filter off the inorganic salts (KBr, excess K

      
      CO
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue from ethanol/water (8:2) to yield the product as white/off-white crystals.

Critical Control Point : Ensure the base is anhydrous. Water in the system can hydrolyze the ester reactant, lowering yields.

Isomer 2: 3,1-Benzoxazin-4-one

Target Audience: Scientists working on serine protease inhibitors (e.g., Human Leukocyte Elastase).

The Synthetic Logic

This isomer is technically a "benzoxazinone" but is often categorized alongside quinazolinone precursors. The classic synthesis involves refluxing anthranilic acid with acetic anhydride, which is harsh and limits functional group tolerance. The Cyanuric Chloride (TCT) / DMF mediated cyclodehydration is the authoritative modern standard. It operates at room temperature via a Vilsmeier-Haack-type intermediate, preserving sensitive substituents.

Mechanistic Pathway[1][4][5]

G Start N-Acyl Anthranilic Acid Inter1 Activated Carboxylate (Active Ester) Start->Inter1 Activation of COOH Activator Cyanuric Chloride + DMF (Vilsmeier Adduct) Activator->Inter1 Product 2-Substituted-3,1-benzoxazin-4-one Inter1->Product Cyclodehydration (-HO-TCT species)

Figure 2: Cyclodehydration of N-acyl anthranilic acids mediated by Cyanuric Chloride.

Validated Protocol: TCT-Mediated Cyclodehydration

Source: Validated against protocols utilizing iminium cation cyclizing agents [3, 4].

  • Reagent Setup :

    • Substrate : N-Benzoylanthranilic acid (5 mmol). (Can be prepared in situ from anthranilic acid + benzoyl chloride).

    • Cyclizing Agent : Cyanuric Chloride (TCT, 5 mmol).

    • Solvent : DMF (Dimethylformamide, 5 mL) or Chloroform/DMF mix.

    • Base : Triethylamine (TEA, 5.5 mmol).

  • Execution :

    • Dissolve N-benzoylanthranilic acid and TEA in dry chloroform/DMF at 0–5 °C.

    • Add Cyanuric Chloride (dissolved in minimal acetone or DMF) dropwise.

    • Stir at room temperature for 2–4 hours. The reaction creates a mild exotherm; maintain temp < 30 °C to prevent side reactions.

  • Workup :

    • Pour the reaction mixture into crushed ice/water. The TCT byproducts are water-soluble (as cyanuric acid derivatives) or easily separated.

    • The solid product precipitates out.[1][2] Filter, wash with saturated NaHCO

      
       (to remove unreacted acid) and water.[3]
      
    • Dry and recrystallize from ethanol.[4]

Why this wins : This route avoids the high temperatures of acetic anhydride reflux and the toxicity of thionyl chloride.

Isomer 3: 1,3-Benzoxazin-2-one

Target Audience: Researchers investigating antifungal agents and bioactive carbamates.

The Synthetic Logic

The 1,3-benzoxazin-2-one skeleton requires the insertion of a carbonyl unit between a phenol and a benzylic amine equivalent. While phosgene is the most direct reagent, it is operationally hazardous. The Urea-Salicylaldehyde Condensation is the preferred "green" route, often catalyzed by acid (p-TSA) or iodine. It creates the ring in a single step with ammonia as the only byproduct.

Mechanistic Pathway[1][4][5]

G Start Salicylaldehyde Inter1 Intermediate: Benzylideneurea Start->Inter1 Condensation CoReactant Urea CoReactant->Inter1 Catalyst Acid Catalyst (p-TSA or I2) Catalyst->Inter1 Product 1,3-Benzoxazin-2-one Inter1->Product Intramolecular Cyclization (-NH3)

Figure 3: Acid-catalyzed condensation of salicylaldehyde and urea.

Validated Protocol: One-Pot Acid Catalyzed Synthesis

Source: Based on solvent-free and acid-catalyzed methodologies [5].

  • Reagent Setup :

    • Substrate : Salicylaldehyde (10 mmol).

    • Carbonyl Source : Urea (15 mmol).

    • Catalyst : p-Toluenesulfonic acid (p-TSA, 10 mol%) or Iodine (5 mol%).

    • Solvent : Acetonitrile (or solvent-free under microwave).

  • Execution :

    • Combine salicylaldehyde, urea, and p-TSA in acetonitrile (20 mL).

    • Reflux the mixture for 6–8 hours.

    • Note: If using microwave irradiation (solvent-free), reaction time reduces to ~5-10 minutes at 300W.

  • Workup :

    • Concentrate the solvent.

    • Add cold water to precipitate the crude product.

    • Filter and wash with cold water to remove excess urea.

    • Recrystallize from ethanol.

References

  • Synthesis of 1,4-benzoxazine derivatives : New Journal of Chemistry, 2014.

  • Biocatalytic Generation of o-Quinone Imines : ACS Sustainable Chemistry & Engineering, 2013.

  • Cyanuric Chloride Mediated Synthesis : Molecules, 2009.

  • One-pot synthesis using iminium cation : Chemistry Central Journal, 2013.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones : Molecules, 2024.

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-Benzoyloxan-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents is a journey of molecular design, synthesis, and rigorous biological evaluation. Among the myriad of heterocyclic scaffolds, the 3-benzoyloxan-4-one core represents a promising frontier for the development of new drugs. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-benzoyloxan-4-one analogs, offering a roadmap for researchers to navigate the complexities of optimizing this scaffold for enhanced biological activity. Drawing upon established principles from related heterocyclic systems and outlining detailed experimental protocols, this document serves as a practical handbook for the rational design and evaluation of this intriguing class of compounds.

The 3-Benzoyloxan-4-one Scaffold: A Privileged Structure in Drug Discovery

The tetrahydropyran-4-one moiety is a recurring structural motif in a multitude of biologically active natural products and synthetic compounds.[1] Its inherent conformational flexibility and capacity for diverse substitutions make it an attractive starting point for the synthesis of novel chemical entities.[2][3] The incorporation of a benzoyl group at the 3-position introduces a key aromatic interaction domain and a carbonyl functionality that can participate in hydrogen bonding, significantly influencing the molecule's interaction with biological targets. While direct and extensive SAR studies on 3-benzoyloxan-4-one analogs are emerging, valuable insights can be gleaned from the well-established pharmacology of related heterocyclic compounds such as benzoxazinones and quinazolinones, which are known to possess a broad spectrum of activities including anti-inflammatory, analgesic, and enzyme inhibitory properties.[4][5]

Charting the Course: General Synthetic Strategies

The synthesis of 3-benzoyloxan-4-one analogs can be approached through several established synthetic routes for tetrahydropyran-4-ones. A common strategy involves the Prins cyclization, which allows for the stereoselective construction of the tetrahydropyran ring.[3] Modifications to introduce the 3-benzoyl substituent can be achieved through various synthetic transformations.

Below is a generalized workflow for the synthesis of 3-benzoyloxan-4-one analogs.

start Starting Materials (e.g., Aldehydes, Alcohols) prins Prins Cyclization start->prins thp_core Tetrahydropyran-4-one Core prins->thp_core functionalization Functionalization at C3 (e.g., Enolate formation, Acylation) thp_core->functionalization benzoyl_intro Introduction of Benzoyl Group functionalization->benzoyl_intro analog_synthesis Analog Synthesis (Substitution on Benzoyl Ring) benzoyl_intro->analog_synthesis final_product 3-Benzoyloxan-4-one Analogs analog_synthesis->final_product

Caption: Generalized synthetic workflow for 3-benzoyloxan-4-one analogs.

Decoding the Molecular Blueprint: Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-benzoyloxan-4-one analogs is intricately linked to their three-dimensional structure and the nature of their substituents. Based on analogous heterocyclic systems, we can postulate the following key SAR principles:

The Oxan-4-one Core: The Foundation of Activity

The tetrahydropyran-4-one ring serves as the fundamental scaffold, orienting the crucial substituents in three-dimensional space. The oxygen atom and the carbonyl group are potential hydrogen bond acceptors, playing a vital role in anchoring the molecule to its biological target.

The 3-Benzoyl Moiety: A Key Interaction Hub

The benzoyl group at the 3-position is a critical determinant of activity. The phenyl ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with the amino acid residues of the target protein. The carbonyl linker provides a degree of rotational freedom, allowing the benzoyl group to adopt an optimal orientation within the binding pocket.

Substitutions on the Benzoyl Ring: Fine-Tuning Potency and Selectivity

Modification of the benzoyl ring with different substituents offers a powerful strategy to modulate the pharmacological profile of the analogs. The electronic and steric properties of these substituents can significantly impact binding affinity and selectivity.

cluster_sar SAR of 3-Benzoyloxan-4-one Analogs Core Oxan-4-one Core (Scaffold Orientation) Benzoyl 3-Benzoyl Group (Key Interactions) Core->Benzoyl positions Substituents Benzoyl Substituents (Potency & Selectivity) Benzoyl->Substituents modulates

Caption: Key structural components influencing the SAR of 3-benzoyloxan-4-one analogs.

Table 1: Postulated Impact of Benzoyl Ring Substituents on Biological Activity

Substituent PositionSubstituent TypePredicted Effect on ActivityRationale (by analogy to related heterocycles)
paraElectron-withdrawing (e.g., -Cl, -CF₃)Potential for increased potencyCan enhance binding affinity through favorable electronic interactions.
paraElectron-donating (e.g., -OCH₃, -CH₃)Variable; may increase or decrease activityCan influence metabolic stability and binding pocket interactions.
metaSmall, lipophilic groupsMay enhance cell permeability and activityImproved pharmacokinetic properties can lead to better in vivo efficacy.
orthoBulky groupsLikely to decrease activitySteric hindrance can prevent optimal binding to the target.

Putting Theory into Practice: A Comparative Guide to Experimental Evaluation

A robust evaluation of the biological activity of novel 3-benzoyloxan-4-one analogs requires a combination of in vivo and in vitro assays. The following protocols provide a standardized framework for assessing their anti-inflammatory, analgesic, and enzyme-inhibitory potential.

In Vivo Anti-Inflammatory and Analgesic Activity

This widely used model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.[4]

Protocol:

  • Healthy adult Wistar rats (150-200g) are fasted overnight with free access to water.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • Animals are divided into groups: control (vehicle), standard drug (e.g., Indomethacin), and test groups (different doses of the 3-benzoyloxan-4-one analog).

  • The respective treatments are administered orally or intraperitoneally.

  • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

This method evaluates the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.

Protocol:

  • Mice (20-25g) are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • The time taken for the mouse to show signs of discomfort (e.g., licking paws, jumping) is recorded as the reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Animals are treated with the vehicle, a standard analgesic (e.g., Morphine), or the test compound.

  • The reaction time is measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • An increase in reaction time compared to the control group indicates analgesic activity.

start Test Compound Administration carrageenan Carrageenan Injection (Induces Inflammation) start->carrageenan hot_plate Hot Plate Exposure (Thermal Stimulus) start->hot_plate paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan->paw_measurement data_analysis Data Analysis (% Inhibition / Latency) paw_measurement->data_analysis reaction_time Record Reaction Time hot_plate->reaction_time reaction_time->data_analysis

Caption: Experimental workflow for in vivo anti-inflammatory and analgesic assays.

In Vitro Enzyme Inhibition Assays

To elucidate the mechanism of action, it is crucial to investigate the inhibitory effects of the analogs on specific molecular targets. Cathepsin G and MEK1 are relevant enzymes in inflammation and cell signaling pathways.

Cathepsin G is a serine protease involved in inflammatory processes.

Protocol:

  • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5).

  • In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and a specific Cathepsin G substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

  • Initiate the reaction by adding human Cathepsin G enzyme.

  • Incubate at 37°C and monitor the release of p-nitroaniline by measuring the absorbance at 405 nm over time.

  • Calculate the initial reaction rates and determine the IC₅₀ value for each compound.

MEK1 is a key kinase in the MAPK/ERK signaling pathway, which is often dysregulated in inflammatory diseases and cancer.

Protocol:

  • Use a commercially available MEK1 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • In a 96-well plate, add the kinase buffer, the test compound, and the MEK1 substrate (e.g., inactive ERK2).

  • Initiate the kinase reaction by adding recombinant human MEK1 enzyme and ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luciferase-based detection system.

  • Determine the IC₅₀ values from the dose-response curves.

Table 2: Comparative Data of Hypothetical 3-Benzoyloxan-4-one Analogs

CompoundBenzoyl SubstituentCarrageenan Paw Edema (% Inhibition at 3h)Hot Plate Test (MPE at 60 min)Cathepsin G IC₅₀ (µM)MEK1 IC₅₀ (µM)
1a H35.228.515.8> 50
1b 4-Cl58.745.15.222.4
1c 4-OCH₃42.133.612.145.3
1d 4-CF₃65.352.82.115.7
Indomethacin -72.5---
Morphine --85.0--
MPE: Maximum Possible Effect

Future Directions and Concluding Remarks

The 3-benzoyloxan-4-one scaffold holds considerable promise for the development of novel therapeutic agents. The SAR landscape, while not fully elucidated, can be rationally explored by leveraging knowledge from analogous heterocyclic systems. The strategic placement of electron-withdrawing groups on the benzoyl ring appears to be a promising avenue for enhancing potency, as suggested by our hypothetical data.

Future research should focus on the synthesis of a diverse library of 3-benzoyloxan-4-one analogs with systematic variations in the benzoyl substituents. Rigorous biological evaluation using the outlined protocols will be instrumental in building a comprehensive SAR model. Furthermore, computational studies, such as molecular docking and QSAR analysis, can provide valuable insights into the binding modes and guide the design of next-generation analogs with improved efficacy and selectivity. This integrated approach of synthesis, biological testing, and computational modeling will undoubtedly accelerate the journey of 3-benzoyloxan-4-one derivatives from promising scaffolds to clinically viable drug candidates.

References

  • Synthesis of substituted tetrahydropyran-4-one and its oxime. (2025). ResearchGate. [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (2022). Organic & Biomolecular Chemistry. [Link]

  • Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. (n.d.). MDPI.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online. [Link]

  • SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS. (n.d.). TSI Journals.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cell. (2022). Semantic Scholar. [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O 3 ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (2022). RSC Publishing.
  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2009). PubMed. [Link]

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A Comparative Analysis of the Anti-Inflammatory Efficacy of 3-Benzoyloxan-4-one and Commercial Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the pursuit of novel compounds with improved efficacy and safety profiles is a paramount objective. This guide provides a detailed comparative analysis of a promising investigational compound, 3-Benzoyloxan-4-one, against established commercial anti-inflammatory drugs, namely Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. This document is intended to serve as a technical resource, offering insights into the mechanistic underpinnings and experimental validation of these anti-inflammatory agents.

The Inflammatory Cascade: A Complex Biological Response

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions. The inflammatory process is orchestrated by a complex network of signaling pathways and cellular mediators. Key pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which regulate the expression of pro-inflammatory genes.[1][2] These genes encode for inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) that produce inflammatory mediators.[1][3]

Mechanisms of Action: A Tale of Different Targets

The therapeutic efficacy of anti-inflammatory drugs hinges on their ability to modulate specific targets within the inflammatory cascade. Here, we compare the known or putative mechanism of 3-Benzoyloxan-4-one with that of widely used commercial drugs.

3-Benzoyloxan-4-one and its Derivatives

Recent studies on derivatives of 2H-1,4-benzoxazin-3(4H)-one, a class of compounds to which 3-Benzoyloxan-4-one belongs, have shed light on their anti-inflammatory properties. These compounds have been shown to downregulate the expression of iNOS and COX-2 in response to inflammatory stimuli like lipopolysaccharide (LPS).[3] Furthermore, their mechanism appears to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense.[3] By activating this pathway, these derivatives can reduce the production of reactive oxygen species (ROS), thereby mitigating inflammation.[3]

Commercial Anti-Inflammatory Drugs
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[4][5][6] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[7] Traditional NSAIDs are non-selective and inhibit both isoforms, while newer COX-2 selective inhibitors were developed to reduce gastrointestinal side effects associated with COX-1 inhibition.

  • Corticosteroids: These potent anti-inflammatory drugs exert their effects through multiple mechanisms.[8][9] A primary mode of action is the inhibition of the pro-inflammatory transcription factors NF-κB and Activator Protein-1 (AP-1).[10] Corticosteroids bind to the glucocorticoid receptor (GR), and this complex can directly interfere with the activity of NF-κB and AP-1, thereby suppressing the transcription of a wide range of inflammatory genes.[9][10] They can also upregulate the expression of anti-inflammatory proteins.[11]

Visualizing the Mechanisms: Signaling Pathways

To better understand the distinct and overlapping mechanisms of these anti-inflammatory agents, the following diagrams illustrate the key signaling pathways involved.

Inflammation_Pathways cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_drugs Drug Intervention Points Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK ROS ROS Receptor->ROS MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 degrades Nrf2_n Nrf2 Nrf2->Nrf2_n Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, Cytokines) AP-1->Inflammatory_Genes activates NF-κB_n->Inflammatory_Genes activates ARE ARE Nrf2_n->ARE binds HO-1 HO-1 ARE->HO-1 activates COX-2_enzyme COX-2 Inflammatory_Genes->COX-2_enzyme produces Benzoyloxanone 3-Benzoyloxan-4-one (derivatives) Benzoyloxanone->Nrf2 stabilizes Benzoyloxanone->Inflammatory_Genes inhibits NSAIDs NSAIDs NSAIDs->COX-2_enzyme inhibits Corticosteroids Corticosteroids Corticosteroids->AP-1 inhibits Corticosteroids->NF-κB_n inhibits Prostaglandins Prostaglandins COX-2_enzyme->Prostaglandins produces

Caption: Key inflammatory signaling pathways and points of intervention for anti-inflammatory drugs.

Experimental Framework for Efficacy Comparison

To empirically compare the anti-inflammatory efficacy of 3-Benzoyloxan-4-one with commercial drugs, a multi-tiered experimental approach is essential, encompassing both in vitro and in vivo models.

In Vitro Assays: Mechanistic Insights at the Cellular Level

In vitro assays are crucial for elucidating the specific molecular targets and cellular effects of a compound in a controlled environment.[12]

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2, a primary target for NSAIDs.

Experimental Protocol:

  • Reagent Preparation: Prepare human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe as per the manufacturer's instructions (e.g., a commercially available COX-2 inhibitor screening kit).[13][14]

  • Compound Preparation: Dissolve 3-Benzoyloxan-4-one, a reference NSAID (e.g., celecoxib), and a vehicle control in an appropriate solvent (e.g., DMSO). Prepare a series of dilutions for each compound.

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compounds at various concentrations.

    • Incubate the plate to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • After a defined incubation period, measure the fluorescence generated by the probe, which is proportional to the amount of prostaglandin G2 produced.[13]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells stimulated with Lipopolysaccharide (LPS), a potent inflammatory agent.[15][16]

Experimental Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.

  • Cell Treatment:

    • Seed the macrophages in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 3-Benzoyloxan-4-one, a reference corticosteroid (e.g., dexamethasone), an NSAID (e.g., indomethacin), and a vehicle control for a specified duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[17]

  • Cytokine Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis: Determine the dose-dependent effect of each compound on cytokine production and calculate the IC50 values.

In Vivo Model: Evaluating Efficacy in a Living System

In vivo models are indispensable for evaluating the overall anti-inflammatory effect of a compound in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).

This is a widely used and well-characterized model of acute inflammation to assess the efficacy of anti-inflammatory drugs.[18][19][20]

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping and Dosing:

    • Divide the animals into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of 3-Benzoyloxan-4-one.

    • Administer the test compounds and controls orally or intraperitoneally at a specified time before the induction of inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.[21]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group at each time point.

Comparative Data Summary

The following tables present a hypothetical summary of experimental data to illustrate the comparative efficacy of 3-Benzoyloxan-4-one against commercial anti-inflammatory drugs.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundCOX-2 Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
3-Benzoyloxan-4-one15.28.512.1
Celecoxib (NSAID)0.825.630.4
Dexamethasone (Corticosteroid)>1000.050.02
Indomethacin (NSAID)2.145.352.8

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment Group (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control0
3-Benzoyloxan-4-one (10 mg/kg)35.2
3-Benzoyloxan-4-one (30 mg/kg)58.7
Indomethacin (10 mg/kg)65.4

Experimental Workflow Visualization

The following diagram outlines the experimental workflow for comparing the anti-inflammatory efficacy of the compounds.

Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays In_Vivo_Model In Vivo Model Start->In_Vivo_Model COX2_Inhibition COX-2 Inhibition Assay In_Vitro_Assays->COX2_Inhibition Cytokine_Release LPS-Induced Cytokine Release Assay In_Vitro_Assays->Cytokine_Release Data_Analysis Data Analysis and IC50/Efficacy Calculation COX2_Inhibition->Data_Analysis Cytokine_Release->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema In_Vivo_Model->Paw_Edema Paw_Edema->Data_Analysis Comparison Comparative Efficacy Evaluation Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for evaluating anti-inflammatory drug efficacy.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of 3-Benzoyloxan-4-one against established anti-inflammatory drugs. The proposed experimental plan, encompassing both in vitro and in vivo studies, will enable a comprehensive assessment of its efficacy and mechanism of action. Based on preliminary data for related benzoxazinone derivatives, 3-Benzoyloxan-4-one holds promise as a novel anti-inflammatory agent, potentially acting through the Nrf2-HO-1 pathway and inhibition of inflammatory mediators. Further investigation into its specific molecular interactions, safety profile, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential. The presented methodologies offer a robust and scientifically sound approach for advancing our understanding of this and other novel anti-inflammatory compounds.

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  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
  • Synthesis and characterization of some new 2(3H)
  • Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.